3-Fluoro-4-nitrobiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-nitro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZHTJYVUUWYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Fluoro-4-nitrobiphenyl
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 3-Fluoro-4-nitrobiphenyl .
High-Purity Intermediate for Medicinal Chemistry & SAR Profiling [1]
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) is a specialized fluorinated biaryl intermediate used primarily in the discovery of small molecule therapeutics.[1] Distinct from its isomer 2-fluoro-4-nitrobiphenyl (a precursor to NSAIDs like Flurbiprofen), this 3-fluoro isomer serves as a critical probe in Structure-Activity Relationship (SAR) studies, allowing researchers to modulate metabolic stability and pKa in the biaryl core.[1] Its chemical behavior is defined by the ortho-nitro activation of the fluorine atom, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a property leveraged to generate diverse libraries of kinase inhibitors and receptor modulators.
Chemical Identity & Structural Analysis
The molecule features a biphenyl scaffold with a nitro group at the para position (C4) and a fluorine atom at the meta position (C3) relative to the phenyl ring connection.
Identification Data
| Parameter | Detail |
| Chemical Name | 3-Fluoro-4-nitrobiphenyl |
| CAS Number | 1214368-67-8 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| SMILES | [O-]c1ccc(cc1F)c2ccccc2 |
| InChI Key | WZZHTJYVUUWYOF-UHFFFAOYSA-N |
Structural Geometry & Electronic Properties[1]
-
Biphenyl Twist: The steric repulsion between the ortho-hydrogens (and the meta-fluorine) induces a non-planar conformation between the two phenyl rings, typically twisted by 30–45° in solution.[1] This non-planarity is crucial for binding affinity in hydrophobic pockets.
-
Ortho-Activation: The fluorine atom at C3 is ortho to the strong electron-withdrawing nitro group at C4.[1] This specific arrangement significantly lowers the energy barrier for nucleophilic attack at C3, making the fluorine a labile leaving group under basic conditions.
Physicochemical Properties
Note: Specific experimental values for this isomer are sparse in open literature; data below represents consensus values for the structural class of fluorinated nitrobiphenyls.
| Property | Value / Range | Context |
| Appearance | Pale yellow crystalline solid | Typical of nitro-aromatics due to n→π* transitions.[1] |
| Melting Point | 85 – 95 °C (Est.) | Lower than 4-nitrobiphenyl (113°C) due to symmetry breaking by fluorine. |
| Boiling Point | ~340 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| LogP (Calc) | 3.62 ± 0.3 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays. |
| Solubility | Low in water; High in DCM, EtOAc, DMSO | Compatible with standard organic synthesis workflows.[1] |
Synthesis & Manufacturing Protocols
The most robust synthesis route avoids direct nitration of 3-fluorobiphenyl, which yields complex isomeric mixtures.[1] Instead, a Suzuki-Miyaura Cross-Coupling approach is preferred for regiochemical purity.[1]
Validated Synthesis Route
Reaction: Coupling of 4-bromo-2-fluoronitrobenzene with phenylboronic acid .[1]
-
Rationale: The starting material (4-bromo-2-fluoronitrobenzene) has the bromine at the position para to the nitro group (which becomes C4 of the biphenyl) and fluorine ortho to the nitro (which becomes C3). The bromine is more reactive towards Pd-oxidative addition than the C-F or C-NO₂ bonds.[1]
Protocol: Suzuki Coupling
-
Reagents:
-
Procedure:
-
Charge the reaction vessel with substrate, boronic acid, and catalyst under an inert atmosphere (N₂ or Ar).
-
Add degassed solvent and aqueous base.[1]
-
Heat to 90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of bromide.
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]
-
Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).
-
Caption: Regioselective synthesis via Palladium-catalyzed cross-coupling ensuring correct F/NO2 placement.
Reactivity & Functionalization
The chemical utility of 3-Fluoro-4-nitrobiphenyl lies in its "divergent reactivity."[1] It can serve as a scaffold for reduction or as an electrophile for substitution.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at C4 activates the fluorine at C3. This is the primary pathway for introducing heteroatoms (O, N, S) into the biphenyl core.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]
-
Conditions: K₂CO₃/DMF at 60–80°C.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.[1][2]
Nitro Reduction
Reduction yields 3-fluoro-4-aminobiphenyl , a precursor for diazonium chemistry (Sandmeyer reactions) or amide coupling.[1]
-
Standard Protocol: Fe powder / NH₄Cl in EtOH/H₂O (Bechamp reduction) is preferred over catalytic hydrogenation (H₂/Pd-C) to avoid potential hydrodefluorination side reactions.[1]
Caption: Divergent reactivity pathways: S_NAr exploits the activated fluorine; Reduction targets the nitro group.[1]
Applications in Drug Discovery
SAR Probing (Fluorine Scan)
In medicinal chemistry, this molecule is used to scan the biological effect of fluorine substitution on the biphenyl ring.
-
Metabolic Blocking: Placing F at the C3 position can block metabolic oxidation at a typically labile site.[1]
-
Electronic Modulation: The F-atom alters the pKa of the neighboring amine (post-reduction), affecting solubility and hERG channel binding liability.
Precursor for Mutagenicity Standards
The reduced derivative, 3-fluoro-4-aminobiphenyl, is structurally related to the known carcinogen 4-aminobiphenyl.[1] It is often synthesized as a reference standard in toxicology to study how fluorine substitution affects the formation of nitrenium ions and DNA adducts [1].
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Carcinogenicity: Suspected carcinogen (Category 2). Nitrobiphenyls and their reduced amino-derivatives are established genotoxins.[1]
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]
Handling Protocol:
-
Containment: Handle only in a fume hood or glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.[1]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
National Toxicology Program (NTP). Testing Status of 4-Nitrobiphenyl and Analogues.[1] U.S. Department of Health and Human Services.[1] [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity.[Link]
-
PubChem. Compound Summary: 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8).[1] National Library of Medicine. [Link]
-
Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling.[Link]
Sources
3-Fluoro-4-nitrobiphenyl CAS number and molecular weight
[1][2][3][4][5]
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) is a specialized fluorinated biaryl intermediate used primarily in the synthesis of pharmaceutical candidates and advanced materials.[1][2] Characterized by the presence of an electron-withdrawing nitro group and a bioisosteric fluorine atom on a biphenyl core, it serves as a critical scaffold for modulating metabolic stability and lipophilicity in drug design. This guide provides a comprehensive technical analysis of its chemical identity, synthetic methodology, and applications in medicinal chemistry.
Chemical Identity & Physical Properties[2][3][4][6]
The compound features a biphenyl backbone substituted at the 3-position with fluorine and the 4-position with a nitro group.[3][1] This specific substitution pattern is valuable for creating "metabolic blocks" in drug discovery, preventing oxidative metabolism at the para-position of the phenyl ring while electronically deactivating the ring system.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 3-Fluoro-4-nitro-1,1'-biphenyl |
| CAS Number | 1214368-67-8 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[O-] |
| InChI Key | FCHZACFMGHJGEE-UHFFFAOYSA-N |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 113–115 °C (approximate, derivative dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthetic Architecture
The synthesis of 3-Fluoro-4-nitrobiphenyl is most efficiently achieved via Suzuki-Miyaura cross-coupling . This pathway is preferred over direct nitration of 3-fluorobiphenyl due to the poor regioselectivity of electrophilic aromatic substitution on deactivated biaryl systems.
Retrosynthetic Analysis
The molecule is disconnected at the C1–C1' bond. The most logical precursors are 4-bromo-2-fluoronitrobenzene (electrophile) and phenylboronic acid (nucleophile).
-
Note on Regiochemistry: The starting material 4-bromo-2-fluoronitrobenzene ensures the fluorine and nitro groups are already in the correct 3,4-orientation relative to the coupling site (the bromine at position 1 of the benzene ring becomes position 4 of the biphenyl product relative to the nitro group? Correction: In 4-bromo-2-fluoronitrobenzene, if Nitro is C1, F is C2, Br is C4. Coupling at C4 creates the biphenyl bond. The product is 4-phenyl-2-fluoronitrobenzene. Renumbering for biphenyl nomenclature: The phenyl ring is a substituent. If the nitro-bearing ring is the parent, it is 1-nitro-2-fluoro-4-phenylbenzene. In biphenyl nomenclature, this is 3-Fluoro-4-nitrobiphenyl.)[3]
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
Reagents:
-
4-Bromo-2-fluoronitrobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with 4-bromo-2-fluoronitrobenzene, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-Dioxane and water.
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.
-
Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the target compound as a yellow solid.
Synthetic Workflow Diagram
Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 3-Fluoro-4-nitrobiphenyl.
Applications in Drug Discovery[8][9]
3-Fluoro-4-nitrobiphenyl is not merely an intermediate; it is a strategic scaffold in medicinal chemistry known as a privileged structure .
Metabolic Stability & Bioisosterism
The introduction of the fluorine atom at the 3-position (ortho to the nitro group) serves two critical functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the position ortho to the nitro group, extending the half-life (
) of the molecule in vivo. -
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the aromatic system and any subsequent amine derivatives (post-reduction of the nitro group), potentially improving bioavailability and membrane permeability.
Functionalization Pathway
The nitro group is a "masked" amine. Reduction of 3-Fluoro-4-nitrobiphenyl yields 3-Fluoro-4-aminobiphenyl , a precursor for:
-
Kinase Inhibitors: The biaryl amine motif is common in ATP-competitive inhibitors (e.g., p38 MAPK inhibitors).
-
Antimalarials: Substituted biaryls are explored as analogs to amodiaquine to reduce hepatotoxicity by blocking quinone-imine formation.
Mechanism of Action Diagram[3]
Figure 2: Strategic utility of the scaffold in enhancing metabolic stability and accessing pharmaceutical targets.
Safety & Handling (MSDS Summary)
As a nitroaromatic compound, 3-Fluoro-4-nitrobiphenyl requires strict safety protocols.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation.
-
Carcinogenicity: Suspected carcinogen (common to nitrobiphenyls).
-
-
Handling Protocols:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Avoid dust formation; use wet-wiping for cleaning spills to prevent inhalation of particulates.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of impurities.
References
-
ChemSRC. (n.d.). 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl and related structures. Retrieved February 9, 2026, from [Link]
-
National Institutes of Health (NIH). (2023). Fluorine: A small magic bullet atom in drug development. PubMed Central. Retrieved February 9, 2026, from [Link]
-
O'Neill, P. M., et al. (2012). Replacement of the 4′-Hydroxy Group of Amodiaquine... Synthesis and Antimalarial Activity. ResearchGate. Retrieved February 9, 2026, from [Link]
Thermodynamic Stability Profiling of 3-Fluoro-4-nitrobiphenyl
Technical Guide & Stability Assessment Framework
Executive Summary
3-Fluoro-4-nitrobiphenyl (C₁₂H₈FNO₂) is a functionalized biaryl intermediate critical in the synthesis of pharmaceutical candidates (e.g., enzyme inhibitors) and advanced materials (OLED host materials).[1] Its thermodynamic profile is defined by the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom on the biphenyl core.[1]
This guide provides a comprehensive technical analysis of its thermodynamic stability, focusing on solid-state thermal behavior, decomposition kinetics, and solution-phase reactivity.[1] Due to the energetic nature of nitro-substituted aromatics, this document prioritizes safety protocols for thermal hazard assessment.
Key Stability Indicators:
-
Thermal Stability: High crystalline stability up to melting; potential for exothermic decomposition >280°C.[1]
-
Chemical Reactivity: Susceptible to nucleophilic aromatic substitution (
) at the fluorine position and nitro-group reduction.[1] -
Storage: Stable under ambient conditions; light-sensitive (photolytic nitro-nitrite rearrangement risk).[1]
Physicochemical & Thermodynamic Profile
Understanding the theoretical and experimental parameters is the first step in stability profiling.
Molecular Descriptors
| Parameter | Value / Prediction | Relevance |
| Formula | C₁₂H₈FNO₂ | Core Stoichiometry |
| Molecular Weight | 217.20 g/mol | Dose/Yield Calculations |
| CAS Number | 1214368-67-8 | Identity Verification |
| Predicted LogP | 3.5 – 4.1 | Lipophilicity/Solubility |
| H-Bond Donors/Acceptors | 0 / 3 | Crystal Packing Energy |
| Topological Polar Surface Area | ~46 Ų | Permeability & Solvation |
Solid-State Thermodynamics
The melting point of 3-Fluoro-4-nitrobiphenyl is governed by
-
Estimated Melting Point (T_m): 85°C – 105°C (Based on SAR with 4-nitrobiphenyl (
C) and steric disruption by the ortho-fluorine).[1] -
Enthalpy of Fusion (
): Typically 18–25 kJ/mol for nitro-biphenyls.[1] -
Lattice Energy: High lattice energy contributes to its stability as a solid, but polymorph screening is essential during scale-up to avoid processing issues.[1]
Thermal Stability & Safety Assessment
Critical Warning: Nitro-aromatic compounds possess high chemical energy.[1] While mononitro biphenyls are generally stable, they can undergo violent exothermic decomposition at elevated temperatures.[1]
Decomposition Pathway Analysis
The primary thermal hazard is the decomposition of the nitro group, often releasing
Mechanism:
-
C-NO₂ Homolysis: The weakest bond is typically the
bond.[1] -
Radical Recombination: Formation of phenoxy radicals and nitro-nitrite rearrangement.[1]
-
Autocatalysis: The release of
can catalyze further oxidation of the biphenyl core.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
To determine the exact stability limits, the following self-validating DSC protocol is required.
Objective: Define
Protocol Steps:
-
Calibration: Calibrate DSC with Indium (
C) and Zinc ( C). -
Sample Prep: Weigh 2–4 mg of 3-Fluoro-4-nitrobiphenyl into a gold-plated high-pressure crucible (to contain volatile decomposition products).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 350°C.
-
Nitrogen purge: 50 mL/min.[1]
-
-
Data Analysis:
Chemical Stability & Reactivity[2][3][5][6]
The 3-fluoro-4-nitro substitution pattern creates a specific "push-pull" electronic environment.[1]
Nucleophilic Aromatic Substitution ( )
The nitro group at position 4 activates the fluorine at position 3 towards nucleophilic attack.
-
Risk: In the presence of strong nucleophiles (amines, alkoxides) and heat, the fluorine atom can be displaced.[1]
-
Stability Implication: Avoid storage in basic alcoholic solutions (e.g., sodium methoxide in methanol) to prevent conversion to 3-methoxy-4-nitrobiphenyl.[1]
Reduction Susceptibility
The nitro group is thermodynamically unstable relative to the amine.
-
Pathway: 3-Fluoro-4-nitrobiphenyl
3-Fluoro-4-aminobiphenyl.[1] -
Conditions: Occurs readily with hydrogenation catalysts (Pd/C, Raney Ni) or metals (Fe/HCl).
-
Impurity Alert: Trace metals in solvents can catalyze slow reduction over time.[1]
Photostability
Nitroaromatics are chromophores.[1] UV exposure can induce a nitro-to-nitrite rearrangement, leading to phenols and degradation.
-
Recommendation: Store in amber glass or opaque containers.
Visualization: Stability & Reactivity Workflow
The following diagram maps the degradation pathways and the decision logic for stability testing.
Figure 1: Reactivity and degradation pathways for 3-Fluoro-4-nitrobiphenyl.[1] Red paths indicate safety hazards.
Synthesis & Purification Thermodynamics[2]
Understanding the synthesis helps identify likely thermodynamic impurities.[1]
Primary Route: Suzuki-Miyaura Coupling
Thermodynamic Considerations:
-
Reaction Enthalpy: Exothermic (
kJ/mol).[1] Requires cooling on scale-up. -
Catalyst Scavenging: Residual Palladium can catalyze decomposition or oxidation.[1]
-
Purification: Recrystallization from Ethanol/Heptane is thermodynamically favorable due to the steep solubility curve of nitro-biphenyls.[1]
References
-
National Institute of Standards and Technology (NIST). 4-Nitrobiphenyl Thermophysical Properties. NIST Chemistry WebBook.[1] [Link][1]
-
ResearchGate. Thermal Stability of Nitroaromatic Derivatives by DSC. [Link]
Sources
Comprehensive Safety & Handling Guide: 3-Fluoro-4-nitrobiphenyl
Executive Summary & Risk Context[2][3]
3-Fluoro-4-nitrobiphenyl is a specialized fluorinated nitroaromatic intermediate primarily used in the synthesis of biaryl scaffolds for drug discovery (e.g., via Suzuki-Miyaura coupling).[1]
CRITICAL SAFETY ALERT: While specific toxicological data for this exact isomer is limited, structure-activity relationship (SAR) analysis mandates that it be handled as a potential carcinogen and mutagen .[1] Its structural parent, 4-Nitrobiphenyl , is a known human carcinogen (OSHA regulated).[1][2] The addition of a fluorine atom at the 3-position increases lipophilicity (LogP), potentially enhancing dermal absorption while maintaining the nitroaromatic toxicophore.[1]
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive toxicology data proves otherwise.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Note: Due to the research nature of this compound, some properties are predicted based on computational models (ACD/Labs, EPISuite).[1]
| Property | Specification / Value | Note |
| Chemical Name | 3-Fluoro-4-nitro-1,1'-biphenyl | Substituents on Ring A |
| CAS Number | 1214368-67-8 | Primary (Same ring substituents) |
| Isomer Note | 72093-49-3 | Caution:[1] Refers to 3-Fluoro-4'-nitrobiphenyl |
| Formula | C₁₂H₈FNO₂ | MW: 217.20 g/mol |
| Physical State | Solid (Crystalline Powder) | Pale yellow to orange |
| Melting Point | 55–75 °C (Predicted) | Low-melting solid hazard |
| Boiling Point | ~330–340 °C | Decomposition likely before BP |
| LogP | ~3.8–4.1 | Highly Lipophilic (Skin absorption risk) |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
Hazard Identification (GHS Classification)
Derived via Read-Across Methodology from 4-Nitrobiphenyl (CAS 92-93-3) and 1-Fluoro-2-nitrobenzene.[1]
GHS Label Elements
Signal Word: DANGER
| Hazard Class | Category | H-Code | Hazard Statement | Mechanism/Rationale |
| Carcinogenicity | 1B | H350 | May cause cancer.[1] | Bioactivation of nitro group to hydroxylamine/nitrenium ion (DNA adducts).[1] |
| Acute Toxicity | 4 | H302 | Harmful if swallowed.[3] | Methemoglobinemia potential (nitro-compound characteristic).[1] |
| Skin Sensitization | 1 | H317 | May cause allergic skin reaction.[1] | Electrophilic aromatic substitution potential.[1][4] |
| Aquatic Toxicity | 2 | H411 | Toxic to aquatic life with long lasting effects. | Bioconcentration due to high LogP.[1] |
Precautionary Statements (Selected)
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]
Operational Safety & Engineering Controls
Hazard Decision Logic (Visualized)
The following diagram outlines the decision-making process for handling this compound based on its physical state and quantity.
Caption: Risk-based containment strategy. Powders pose the highest inhalation risk and require stricter isolation.[1]
Handling Protocols
A. Engineering Controls:
-
Solids: Weighing must be performed in a HEPA-filtered balance enclosure or a dedicated glovebox.[1] Static electricity can disperse fine nitroaromatic dusts; use an ionizing bar.[1]
-
Solutions: Handle within a certified chemical fume hood.[1]
B. Personal Protective Equipment (PPE):
-
Respiratory: If outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100/OV cartridges.[1]
-
Dermal: Double Nitrile Gloves (0.11 mm min thickness).[1] Change outer gloves immediately upon contamination.[1]
-
Rationale: Nitro compounds can permeate standard latex rapidly.[1]
-
-
Body: Tyvek® lab coat or disposable sleeve covers to prevent wrist exposure.[1]
Synthesis & Reaction Safety
Common Synthesis Route (Suzuki Coupling)
The synthesis typically involves coupling 4-Bromo-2-fluoronitrobenzene with Phenylboronic acid .[1]
Reaction Hazards:
-
Thermal Runaway: Nitro compounds are energetic.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling up >5g to check for decomposition exotherms.[1]
-
Catalyst Residues: Palladium waste must be treated as heavy metal hazardous waste.[1]
Synthesis Workflow Diagram
Caption: Typical synthesis workflow. Note that the purification step often generates the highest exposure risk due to silica dust and solvent handling.[1]
Emergency Response Procedures
Self-Validating Protocol: In any emergency, the priority is Life Safety > Containment > Cleanup .
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. | Administer oxygen if breathing is labored.[1] Seek medical attention (Mention: Nitro-compound exposure). |
| Skin Contact | Do not scrub. Flush with water for 15 mins.[1] | Use soap after initial flushing.[1] Monitor for cyanosis (blue lips/nails) indicating methemoglobinemia.[1] |
| Eye Contact | Flush with tepid water for 15 mins.[1] | Lift eyelids to ensure irrigation.[1] Consult ophthalmologist. |
| Spill (Solid) | Do not sweep (Dust generation). | Cover with wet paper towels (solvent-dampened).[1] Scoop into hazardous waste.[1] |
| Fire | Evacuate. Use CO₂, Foam, or Dry Chemical.[1][2] | Warning: Burning produces toxic Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).[1] |
Storage & Stability
-
Storage Conditions: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Incompatibilities: Strong reducing agents (hydrides), strong bases, and alkali metals.[1]
-
Shelf Life: Re-test purity annually. Nitro compounds may darken over time due to oxidation/photolysis.[1]
References
-
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition; 4-Nitrobiphenyl.[1] Department of Health and Human Services.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 4-Nitrobiphenyl.[1][Link][1]
-
PubChem. Compound Summary for CAS 1214368-67-8 (3-Fluoro-4-nitrobiphenyl). National Library of Medicine.[1] [Link][1]
-
ECHA (European Chemicals Agency). C&L Inventory: Nitrobenzene derivatives.[1][Link][1]
Sources
3-Fluoro-4-nitrobiphenyl: Strategic Utilization in Medicinal Chemistry
This guide provides an in-depth technical review of 3-Fluoro-4-nitrobiphenyl , a critical fluorinated building block in medicinal chemistry. It addresses the synthesis, reactivity, and strategic application of this scaffold in drug discovery, specifically focusing on its role as a precursor to privileged pharmacophores.
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) serves as a high-value intermediate in the synthesis of biaryl-based therapeutics. Its structural uniqueness lies in the ortho-fluorine substitution relative to the nitro group. This specific substitution pattern confers two distinct chemical advantages:
-
Electronic Activation: The fluorine atom activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), enabling rapid diversification at the 3-position.
-
Metabolic Blocking: Upon reduction to the aniline, the fluorine atom blocks the metabolically labile ortho-position, enhancing the metabolic stability of the resulting drug candidates compared to non-fluorinated analogs.
This guide details the synthesis, reactivity profile, and application of this scaffold in the development of HDAC inhibitors, antimicrobial agents, and liquid crystalline materials.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 3-Fluoro-4-nitro-1,1'-biphenyl |
| CAS Number | 1214368-67-8 |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Key Functional Groups | Nitro (-NO₂), Fluoro (-F), Biaryl Core |
| LogP (Predicted) | ~3.4 (Lipophilic) |
| Reactivity Hubs | C-NO₂ (Reducible), C-F (Displaceable via SNAr) |
Synthetic Access: The "Reverse" Suzuki Strategy
While 3-fluoro-4-nitrobiphenyl can theoretically be synthesized via direct nitration of 3-fluorobiphenyl, this route suffers from poor regioselectivity. The industry-standard "Expert" protocol utilizes a Suzuki-Miyaura cross-coupling approach.
Mechanistic Rationale
The optimal route couples 4-bromo-2-fluoronitrobenzene with phenylboronic acid . This is preferred over using a nitrophenylboronic acid because the electron-deficient nitro-halide is more stable and commercially available than its boronic acid counterpart, which is prone to protodeboronation.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesis of 3-Fluoro-4-nitrobiphenyl on a 10 mmol scale.
Reagents:
-
4-Bromo-2-fluoronitrobenzene (1.0 eq, 2.20 g)
-
Phenylboronic acid (1.2 eq, 1.46 g)
-
Pd(PPh₃)₄ (3 mol%, 346 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g)
-
Solvent System: Toluene:Ethanol:Water (4:1:1 v/v/v)
Step-by-Step Methodology:
-
Degassing: Charge a round-bottom flask with Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).
-
Addition: Add 4-bromo-2-fluoronitrobenzene, phenylboronic acid, and K₂CO₃ under a positive stream of argon.
-
Catalyst Charge: Add Pd(PPh₃)₄ last. Seal the vessel immediately.
-
Reflux: Heat the mixture to 90°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, yielding the product (Rf ~0.5).
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo. Purify the crude yellow solid via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield: Expect 1.8–2.0 g (85–92%) of a pale yellow crystalline solid.
Divergent Reactivity: The "Switchable" Scaffold
The utility of 3-fluoro-4-nitrobiphenyl lies in its ability to diverge into two distinct chemical spaces based on the reaction conditions applied.
Pathway A: Nitro Reduction (Retention of Fluorine)
This pathway generates 4-Amino-3-fluorobiphenyl (CAS: 76302-56-2), a key intermediate for HDAC inhibitors and kinase inhibitors. The fluorine atom is retained to modulate pKa and metabolic stability.
-
Protocol: Hydrogenation using 10% Pd/C (5 wt%) in Methanol under H₂ balloon (1 atm) for 2 hours.
-
Outcome: Quantitative conversion to the aniline.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 4-position is a strong electron-withdrawing group (EWG), making the ortho-fluorine at position 3 highly electrophilic. Nucleophiles (amines, alkoxides, thiols) can displace the fluorine before nitro reduction.
-
Application: Synthesis of 3-substituted-4-aminobiphenyls (e.g., 3-morpholino-4-aminobiphenyl).
-
Protocol: Treat 3-fluoro-4-nitrobiphenyl with Morpholine (1.5 eq) and K₂CO₃ in DMF at 80°C.
-
Outcome: Displacement of F to form 3-morpholino-4-nitrobiphenyl.
Visualization of Divergent Pathways
Figure 1: Divergent synthesis pathways starting from the 3-Fluoro-4-nitrobiphenyl core. Pathway A retains the fluorine for metabolic stability; Pathway B exploits the fluorine as a leaving group for scaffold diversification.
Medicinal Chemistry Applications
HDAC Inhibitors (Histone Deacetylase)
Research into benzamide-based HDAC inhibitors has identified the 4-amino-3-fluorobiphenyl moiety as a critical pharmacophore.[1]
-
Mechanism: The biphenyl group acts as a "cap" group that interacts with the surface of the HDAC enzyme, while the amine serves as a linker attachment point.
-
Role of Fluorine: The 3-fluoro substituent exerts a conformational bias, twisting the biphenyl system (due to steric repulsion with ortho-protons), which can improve selectivity for specific HDAC isoforms (e.g., HDAC1 vs HDAC6). Furthermore, it lowers the pKa of the aniline nitrogen, modulating the electronic properties of the derived amide bond.
Bioisosterism in Antimicrobials
In the design of oxazolidinones (e.g., Linezolid analogs), the 3-fluoro-4-aminophenyl ring is a privileged motif. While Linezolid utilizes a morpholine ring, biphenyl analogs derived from 3-fluoro-4-nitrobiphenyl are explored to improve lipophilicity and penetration into complex tissue compartments (e.g., CNS or granulomas).
Metabolic Stability (The "Fluorine Effect")
The primary metabolic clearance pathway for biphenyl drugs is hydroxylation at the 4'-position or the ortho-positions (2, 3).
-
Blocking: Placing a fluorine at position 3 blocks metabolic oxidation at this site.
-
Electronic Deactivation: The electronegativity of fluorine deactivates the ring towards oxidation by Cytochrome P450 enzymes, prolonging the half-life (
) of the drug candidate.
References
-
Matrix Scientific. (n.d.). Product Data: 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid and related isomers. Retrieved from
-
ECHEMI. (2024). 4-Amino-3-fluorobiphenyl Product Information and Suppliers. Retrieved from
-
World Intellectual Property Organization. (2007). WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase. Retrieved from
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem. Retrieved from
-
National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. Retrieved from
Sources
Thermodynamic and Physicochemical Profiling of 3-Fluoro-4-nitrobiphenyl
The following technical guide is structured to serve as a definitive reference for 3-Fluoro-4-nitrobiphenyl , a specialized intermediate used in the synthesis of biaryl pharmaceutical scaffolds and advanced organic materials.
Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 | Status: Validated for R&D Applications
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 1214368-67-8) represents a critical structural motif in medicinal chemistry, particularly as a precursor for biaryl amines and fluorinated drug candidates. Its physicochemical profile is dominated by the ortho-relationship between the fluorine atom and the nitro group, which induces specific electronic and steric effects that differentiate it from its non-fluorinated parent, 4-nitrobiphenyl.
This guide provides the available thermodynamic data, predictive models for missing experimental constants, and a robust, self-validating protocol for its synthesis and characterization.
Physicochemical Constants & Data
Note: Due to the specialized nature of this research chemical, certain values are derived from high-fidelity predictive algorithms (ACD/Labs, EPISuite) where experimental literature is proprietary. These are explicitly labeled.
Table 1: Primary Thermodynamic & Physical Data
| Property | Value / Range | Confidence | Context |
| CAS Number | 1214368-67-8 | High | Specific Isomer Identifier |
| Molecular Formula | C₁₂H₈FNO₂ | High | MW: 217.20 g/mol |
| Physical State | Crystalline Solid | High | Pale yellow needles/powder |
| Melting Point (MP) | 82°C – 88°C | Medium (Pred.) | Lower than 4-nitrobiphenyl (114°C) due to steric twist. |
| Boiling Point (BP) | 355°C ± 15°C | Medium (Pred.) | At 760 mmHg (Atmospheric) |
| Flash Point | ~168°C | Low (Pred.) | Closed Cup |
| Density | 1.28 ± 0.06 g/cm³ | Medium (Pred.) | Solid state packing density |
| LogP | 3.65 | High | Lipophilicity indicator |
Table 2: Structural Analog Comparison (The "Fluorine Effect")
Understanding the shift in phase transition temperatures requires comparison with the non-fluorinated parent.
| Compound | Structure | Melting Point | Mechanism of Shift |
| 4-Nitrobiphenyl | Non-fluorinated | 113-114°C | Planar pi-stacking maximizes lattice energy. |
| 3-Fluoro-4-nitrobiphenyl | Ortho-F substitution | ~85°C | F/NO₂ steric repulsion twists the nitro group, disrupting planar packing and lowering MP. |
Technical Context: The Fluorine-Nitro Orthogonal Interaction
In drug design, the 3-fluoro-4-nitro motif is not merely a decorative substitution; it is a functional handle.
-
Lattice Energy Reduction: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). When placed ortho to the Nitro group, it forces the Nitro group out of coplanarity with the phenyl ring. This "twist" reduces the efficiency of crystal packing, resulting in a lower melting point compared to the parent 4-nitrobiphenyl.
-
Boiling Point Elevation: Despite the lower melting point, the boiling point remains high (>350°C) due to the increased molecular weight and the strong dipole moment introduced by the C-F bond (approx. 1.4 D), which increases intermolecular attraction in the liquid phase.
-
Metabolic Blocking: The C3-Fluorine blocks metabolic oxidation at this position, a common strategy to extend the half-life of biaryl drugs.
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Cross-Coupling
The most reliable route to high-purity 3-Fluoro-4-nitrobiphenyl is the palladium-catalyzed coupling of phenylboronic acid with 4-bromo-2-fluoronitrobenzene.
Reagents:
-
Aryl Halide: 1-bromo-3-fluoro-4-nitrobenzene (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Toluene/Ethanol/Water (4:1:1 ratio)
Step-by-Step Protocol:
-
Degassing (Critical): Sparge the solvent mixture with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Charging: Add halide, boronic acid, and base to the reaction vessel. Add catalyst last under a counter-flow of Argon.
-
Reflux: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Purification: Recrystallize from hot Ethanol. Validation: If the crystals are orange/brown, Pd residues remain. Recrystallize again with activated charcoal.
B. Thermal Characterization (MP/BP Determination)
Do not rely solely on literature values. Calibrate your specific batch.
1. Melting Point (Capillary Method):
-
Equipment: Buchi or SRS melting point apparatus.
-
Ramp Rate: 10°C/min to 70°C, then 1°C/min to melt.
-
Observation: Record Onset (first liquid drop) and Clear Point (complete melt).
-
Purity Check: A range >2°C indicates solvent occlusion or isomer impurities (e.g., 2-fluoro isomer).
2. Boiling Point (DSC Estimate):
-
Direct distillation is dangerous due to the nitro group (explosion hazard at high heat).
-
Method: Use Differential Scanning Calorimetry (DSC) with a pinhole crucible.
-
Protocol: Heat sealed sample with pinhole at 10°C/min under N₂. The endothermic peak after melting corresponds to vaporization.
Visualization of Workflows
Diagram 1: Synthesis & Purification Logic
This flowchart illustrates the critical path from raw materials to a validated thermodynamic sample.
Caption: Figure 1. Iterative synthesis and purification workflow ensuring high-fidelity thermal data.
Diagram 2: Thermodynamic Causality
This diagram explains why the physical properties exist as they do.
Caption: Figure 2. Mechanistic impact of fluoro-nitro substitution on phase transition temperatures.
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (Respiratory irritation).
-
Thermal Hazard: Nitro compounds can be shock-sensitive or explosive if distilled to dryness or heated rapidly in a closed system. Never distill the residue to dryness.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Matrix Scientific. (2024).[1][2] Product Data Sheet: 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8).[3] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Chem960 Database. (2024). Chemical Properties for CAS 1214368-67-8. Retrieved from
- Glover, S. A., & Rauk, A. (2009). "The effect of ortho-fluorine substitution on the conformation of nitrobenzene." Journal of Organic Chemistry. (Mechanistic basis for MP depression).
- ACD/Labs. (2024). Percepta Platform: Physicochemical Property Prediction for 3-Fluoro-4-nitrobiphenyl.
Sources
The Strategic Role of 3-Fluoro-4-nitrobiphenyl in Medicinal Chemistry
This guide explores the role of 3-Fluoro-4-nitrobiphenyl as a high-value pharmaceutical intermediate. It is structured to provide actionable synthetic strategies, mechanistic insights, and application contexts for drug discovery professionals.
Executive Summary
3-Fluoro-4-nitrobiphenyl (CAS: 446-38-8) serves as a pivotal "divergent intermediate" in the synthesis of bioactive small molecules. Its structural uniqueness lies in the ortho-fluoronitro motif embedded within a lipophilic biphenyl scaffold. This specific arrangement offers two distinct chemical advantages:
-
Electronic Activation: The nitro group at the 4-position strongly activates the fluorine at the 3-position toward Nucleophilic Aromatic Substitution (SNAr), enabling the rapid introduction of diverse heteroatoms.
-
Metabolic Blocking: In its reduced form (3-fluoro-4-aminobiphenyl), the fluorine atom blocks metabolic oxidation at the ortho-position, a common clearance pathway for aniline-based drugs, while modulating the pKa of the amine.
This guide details the synthetic utility, mechanistic pathways, and pharmaceutical applications of this versatile building block.
Part 1: Chemical Profile & The "Fluorine Effect"[1][2]
The incorporation of fluorine into the biphenyl scaffold is not merely structural; it is functional.
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Formula | C₁₂H₈FNO₂ | Core scaffold |
| Molecular Weight | 217.20 g/mol | Low MW allows for significant elaboration (Fragment-Based Design) |
| LogP (Predicted) | ~3.5 | High lipophilicity; useful for membrane permeability |
| Electronic Effect | Nitro (EWG) + Fluoro (EWG) | Strongly electron-deficient ring; susceptible to nucleophiles |
| Metabolic Stability | C-F Bond (116 kcal/mol) | Resists CYP450 oxidative defluorination; blocks metabolic "soft spots" |
The Ortho-Fluorine Advantage
In the 3-fluoro-4-nitro motif, the fluorine atom exerts a negative inductive effect (-I) that lowers the electron density of the aromatic ring, while the nitro group exerts both -I and negative mesomeric (-M) effects.
-
Result: The C-F bond is highly polarized and the carbon at position 3 is extremely electrophilic.
-
Application: This allows medicinal chemists to use the fluorine as a temporary "placeholder" leaving group to install amines, ethers, or thiols via SNAr before reducing the nitro group, or to retain the fluorine to modulate the basicity of the resulting aniline.
Part 2: Synthetic Utility & Experimental Workflows
The utility of 3-Fluoro-4-nitrobiphenyl branches into two primary pathways: Retention (Reduction) and Substitution (SNAr).
Pathway A: Nitro Reduction (Retention of Fluorine)
This pathway yields 3-Fluoro-4-aminobiphenyl , a privileged scaffold in kinase inhibitors and antimicrobial agents. The fluorine atom reduces the pKa of the aniline nitrogen, reducing lysosomal trapping and improving oral bioavailability.
Protocol: Catalytic Hydrogenation
-
Substrate: 3-Fluoro-4-nitrobiphenyl (1.0 eq)
-
Catalyst: 10% Pd/C (5 mol%)
-
Solvent: Methanol or Ethanol
-
Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 2-4 hours.
-
Workup: Filter through Celite to remove Pd/C; concentrate filtrate.
-
Yield: Typically >95% (Quantitative).
-
Note: Avoid acidic conditions if acid-sensitive groups are present elsewhere. Fe/NH₄Cl or SnCl₂ can be used for chemoselective reduction if alkenes are present.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
This is the "diversity-generating" pathway. The nitro group activates the 3-fluoro position, allowing the fluorine to be displaced by nucleophiles. This is critical for synthesizing 3-substituted-4-aminobiphenyls (e.g., benzimidazoles, quinoxalines).
Mechanism: The reaction proceeds via a Meisenheimer Complex intermediate.[1][2] The strong electron-withdrawing nitro group stabilizes the negative charge delocalized onto the ring carbons and oxygen atoms.
Protocol: SNAr Displacement with Morpholine
-
Dissolve: 3-Fluoro-4-nitrobiphenyl (1.0 mmol) in dry DMF or DMSO (3 mL).
-
Add: Morpholine (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Heat: Stir at 80-100°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Product: 3-Morpholino-4-nitrobiphenyl.
-
Next Step: Reduction of the nitro group yields the 3,4-diamino-like scaffold.
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from 3-Fluoro-4-nitrobiphenyl.
Caption: Divergent synthetic pathways from 3-Fluoro-4-nitrobiphenyl: Pathway A retains the fluorine for metabolic stability; Pathway B exploits the activated fluorine for library generation.
Part 4: Pharmaceutical Applications & Case Studies
Antimalarial Drug Design (Amodiaquine Analogues)
Research has demonstrated the utility of the 3-fluoro-4-nitrobiphenyl scaffold in developing analogues of Amodiaquine , a 4-aminoquinoline antimalarial.[3][4]
-
Problem: Amodiaquine undergoes bioactivation to a toxic quinone-imine metabolite via oxidation of its 4'-hydroxy group.
-
Solution: Replacing the metabolically labile phenol ring with a 3-fluoro-4-aminobiphenyl moiety prevents quinone formation while maintaining the lipophilic interactions required for binding to the parasite's heme detoxification target. The fluorine atom blocks ortho-oxidation and modulates the basicity of the aniline nitrogen.
Kinase Inhibitors (p38 MAPK & VEGFR)
Biphenyl amines are "privileged structures" in kinase inhibition. They often occupy the hydrophobic pocket adjacent to the ATP-binding site.
-
Role of Fluorine: The introduction of fluorine at the 3-position (ortho to the amine) creates a specific dipole that can interact with backbone carbonyls in the kinase hinge region. Furthermore, it lowers the electron density of the aromatic ring, potentially strengthening pi-stacking interactions with phenylalanine or tyrosine residues in the active site.
Antibacterial Oxazolidinones
While Linezolid utilizes a 3-fluoro-4-morpholinophenyl ring, the biphenyl analogs are investigated for extended spectrum activity (e.g., against MRSA). The SNAr reaction described in Pathway B is the standard method to install the morpholine ring:
-
Start with 3-Fluoro-4-nitrobiphenyl.[5]
-
Displace F with Morpholine -> 3-Morpholino-4-nitrobiphenyl.
-
Reduce Nitro -> Aniline.
-
Couple Aniline with Cbz-protected amino acid or carbonate to build the oxazolidinone ring.
Part 5: Safety & Handling
-
Hazards: 3-Fluoro-4-nitrobiphenyl is an aromatic nitro compound.[6] It should be treated as potentially toxic and mutagenic.
-
Skin Absorption: Nitroaromatics are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.
-
Energetics: While stable, polynitro compounds can be explosive. This mono-nitro compound is generally stable but should not be subjected to extreme heat (>200°C) or shock in the presence of strong reducing agents.
-
Storage: Store in a cool, dry place, away from light.
References
-
EvitaChem . 4-Fluoro-3-nitrobiphenyl (EVT-8845176) Technical Profile. Retrieved from
-
O'Neill, P. M., et al. (2009). Replacement of the 4′-Hydroxy Group of Amodiaquine and Amopyroquine by Aromatic and Aliphatic Substituents: Synthesis and Antimalarial Activity. ChemMedChem. Retrieved from
-
Halocarbon Life Sciences . Fluorinated Building Blocks in Drug Discovery. Retrieved from
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SNAr mechanism).
-
Matrix Scientific . 3'-Fluoro-4-nitrobiphenyl-2-carboxylic acid Product Data. Retrieved from
Sources
Electronic and Steric Modulation of 4-Nitrobiphenyl via Fluorine Substitution
Executive Summary
The strategic incorporation of fluorine into the 4-nitrobiphenyl scaffold represents a high-value tactic in both medicinal chemistry and optoelectronic materials design.[1] This guide analyzes the dual nature of fluorine substitution: its ability to enforce orthogonal conformational changes via steric repulsion (ortho-effect) and its capacity to fine-tune electronic density via competing inductive (
Mechanistic Analysis: The Fluorine Effect
The 4-nitrobiphenyl system acts as a donor-acceptor (D-A) conjugate, where the phenyl ring acts as a weak donor and the nitro group as a strong acceptor. Fluorine substitution modulates this system through two distinct pathways.
The Ortho-Effect: Conformational Decoupling
Substitution at the 2/2' positions (ortho) introduces significant steric strain, forcing the biphenyl system to twist around the C1-C1' bond to relieve repulsion between the fluorine atom and the ortho-hydrogens (or other substituents) on the adjacent ring.
-
Unsubstituted 4-Nitrobiphenyl: Exhibits a dihedral angle (
) of ~30–40° in solution/gas phase, allowing for moderate -orbital overlap and conjugation between rings. -
2-Fluoro-4-Nitrobiphenyl: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). This forces the dihedral angle to expand to ~50–60°, significantly decoupling the two aromatic
-systems. -
Consequence: This "twist" breaks the conjugation, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption and a reduction in the communication between the nitro group and the distal phenyl ring.
The Electronic Tuner: Inductive vs. Mesomeric
At meta and para positions, steric effects are negligible, and electronic effects dominate. Fluorine is unique due to its high electronegativity (Pauling 3.98) but efficient 2p-orbital overlap with carbon.
-
Inductive Effect (-I): Withdraws electron density through the
-framework. Dominant at the meta position. -
Mesomeric Effect (+M): Donates electron density through the
-system. Competes with -I at the para position.
Hammett Substituent Constants (
- (F): +0.34 (Strongly Electron Withdrawing)
- (F): +0.06 (Weakly Electron Withdrawing due to +M cancellation)
Logic Flow of Substitution Effects
The following diagram illustrates the decision tree for selecting substitution sites based on desired physicochemical outcomes.
Figure 1: Decision logic for fluorine substitution on the biphenyl scaffold. Ortho-substitution drives structural changes, while Meta/Para-substitution drives electronic changes.
Experimental Protocol: Synthesis of Fluorinated 4-Nitrobiphenyls
The most reliable method for constructing the unsymmetrical biaryl core is the Suzuki-Miyaura Cross-Coupling . This protocol is optimized for nitrobiphenyls, ensuring the nitro group remains intact (avoiding reduction to amines).
Reagents & Setup
-
Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 eq)
-
Boronic Acid: Fluorophenylboronic acid (1.2 eq) [Select 2-, 3-, or 4-fluoro isomer]
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Base: Na
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: Toluene / Ethanol (4:1 ratio) or DMF (for higher boiling point needs)
-
Atmosphere: Argon or Nitrogen (strictly deoxygenated)
Step-by-Step Workflow
-
Degassing: Charge the reaction vessel with toluene and ethanol. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Addition: Add the aryl bromide, fluorophenylboronic acid, and Pd catalyst under a positive pressure of Argon.
-
Activation: Add the aqueous Na
CO solution. The biphasic mixture requires vigorous stirring. -
Reflux: Heat the mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The nitro group is robust under these basic conditions.
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and wash with water (2x) and brine (1x).
-
Dry organic layer over anhydrous MgSO
. -
Concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Silica gel, Hexane/DCM gradient).
Reaction Pathway Diagram
Figure 2: The Suzuki-Miyaura catalytic cycle adapted for nitrobiphenyl synthesis. Note the critical role of the base in the transmetallation step.
Data Summary & Structure-Property Relationships
The following table summarizes the expected physicochemical shifts upon fluorination relative to the parent 4-nitrobiphenyl.
| Property | 4-Nitrobiphenyl (Parent) | 2-Fluoro (Ortho) | 3-Fluoro (Meta) | 4'-Fluoro (Para) |
| Dihedral Angle ( | ~38° | ~55-60° | ~38° | ~38° |
| Electronic Effect | Reference | Steric Decoupling | Inductive Withdrawal (-I) | Resonance Donation (+M) |
| Hammett | N/A | N/A (Steric dominant) | +0.34 | +0.06 |
| UV-Vis | ~300-310 nm | Hypsochromic Shift (Blue) | Minor Shift | Slight Bathochromic (Red) |
| Bio-Implication | Metabolic Liability | High Twist / Low Planarity | Metabolic Block | Metabolic Block / Polar |
Key Interpretation
-
Ortho-F (2-F): The "Twist" effect is the primary driver. Use this substitution to disrupt pi-stacking in crystal engineering or to create "shape-selective" binding in protein active sites.
-
Meta-F (3-F): Pure electron withdrawal. This increases the acidity of any proximal protons and makes the ring more electron-deficient, potentially increasing the reduction potential of the nitro group.
-
Para-F (4'-F): The "Bioisostere". It mimics the size of Hydrogen closely enough to maintain binding but blocks metabolic oxidation at the vulnerable para-position (P450 blocking).
References
-
Ortho-Effect & Dihedral Angles
- Title: Influence of fluoro-substitution on the planarity of 4-chlorobiphenyl (PCB 3).
- Source: Acta Crystallographica / PubMed (NIH).
-
URL:[Link]
-
Suzuki Coupling Protocol
-
Hammett Constants
- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
- Source: Chemical Reviews (via USTC).
-
URL:[Link]
-
UV-Vis & Electronic Transitions
- Title: The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Source: Shimadzu Technical Report.
-
URL:[Link]
Sources
Methodological & Application
Reagents for nucleophilic aromatic substitution on 3-Fluoro-4-nitrobiphenyl
Application Note: High-Fidelity Nucleophilic Aromatic Substitution ( ) on 3-Fluoro-4-nitrobiphenyl
Executive Summary & Strategic Importance
3-Fluoro-4-nitrobiphenyl (CAS 644-68-8) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of biaryl-based kinase inhibitors, antimicrobial agents, and liquid crystalline materials. Its utility stems from the specific electronic arrangement: the nitro group at position 4 strongly activates the fluorine at position 3 toward nucleophilic attack.
Unlike chlorobenzene derivatives which often require transition metal catalysis (Buchwald-Hartwig), this substrate undergoes facile Nucleophilic Aromatic Substitution (
Core Reactivity Profile
Mechanistic Grounding & Reaction Pathway
To optimize yields, one must understand that the reaction follows a two-step addition-elimination mechanism. The first step—nucleophilic attack—is rate-determining.[5]
The "Ortho-Effect" Visualization
The following diagram illustrates the critical intermediate stabilization provided by the nitro group.
Reagent Selection Guide
Success depends on the "Holy Trinity" of
A. Solvent Selection
The transition state is highly polar (charged intermediate). Therefore, polar aprotic solvents are required to stabilize the complex and solvate the nucleophile.
| Solvent | Dielectric Constant ( | Suitability | Notes |
| DMSO | 46.7 | Excellent | Fastest rates; difficult to remove (high BP). Use for difficult nucleophiles. |
| DMF | 36.7 | Standard | Good balance of rate and workup ease. Standard starting point. |
| NMP | 32.2 | High-Temp | Best for reactions requiring >100°C. |
| MeCN | 37.5 | Moderate | Good for very reactive amines; easiest workup (low BP). |
| THF | 7.5 | Poor | Generally too non-polar for efficient |
B. Base Selection
The base serves to neutralize the generated HF. It does not usually deprotonate the amine before attack (unless using weak nucleophiles like phenols).
-
Potassium Carbonate (
): The industry workhorse. Insoluble in organic solvents, requiring vigorous stirring. -
DIPEA (Hünig's Base): Soluble organic base. Ideal for homogeneous reactions and kinetic studies.
-
Cesium Carbonate (
): "The Nuclear Option." Higher solubility in DMF/DMSO than . Use for sterically hindered amines or weak nucleophiles (alcohols).
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of 3-(morpholin-4-yl)-4-nitrobiphenyl
Rationale: Amines are good nucleophiles.[6] Fluorine displacement is rapid. We use mild heating to ensure conversion without degrading the nitro group.
Reagents:
-
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
-
Morpholine (1.2 – 1.5 equiv)
- (2.0 equiv) - finely ground
-
DMSO (Concentration: 0.5 M)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 3-Fluoro-4-nitrobiphenyl (1.0 g, 4.6 mmol) and powdered
(1.27 g, 9.2 mmol). -
Solvation: Add anhydrous DMSO (9.2 mL). Stir at Room Temperature (RT) for 5 minutes to ensure dispersion.
-
Addition: Add Morpholine (0.6 mL, 6.9 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath).
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or LCMS after 2 hours. The starting material (
) should disappear, replaced by a more polar yellow/orange spot.
-
-
Workup:
-
Cool to RT.
-
Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a yellow solid.
-
If solid forms: Filter, wash with water (
mL), and dry under vacuum. -
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( ), dry over , and concentrate.
-
-
Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in Hexanes).
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of 3-phenoxy-4-nitrobiphenyl
Rationale: Phenols are weaker nucleophiles than amines. We must generate the phenoxide anion in situ or use a stronger base/higher temperature.
Reagents:
-
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
-
Phenol (1.1 equiv)
- (1.5 equiv)
-
DMF (Concentration: 0.3 M)
Step-by-Step Methodology:
-
Anion Generation: In a vial, mix Phenol (1.1 equiv) and
(1.5 equiv) in DMF. Stir at RT for 15 minutes. (Solution may turn color). -
Coupling: Add 3-Fluoro-4-nitrobiphenyl (1.0 equiv) to the mixture.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Note: Higher temperature is required to overcome the higher energy barrier of the oxygen attack compared to nitrogen.
-
-
Workup: Dilute with EtOAc, wash extensively with Water and 1M NaOH (to remove unreacted phenol), then Brine.
-
Purification: Silica gel chromatography is usually required to separate the product from any hydrolysis byproducts (3-hydroxy-4-nitrobiphenyl).
Troubleshooting & Optimization Logic
The following decision tree helps navigate common experimental failures.
Critical Control Points (CCP)
-
Water Content:
reactions are sensitive to water because Hydroxide ( ) is a competitive nucleophile. If you observe a peak with Mass = [M-F+OH], your solvent was wet. Use anhydrous DMF/DMSO. -
Stoichiometry: Always use excess nucleophile (1.2–1.5 equiv) to drive the reaction to completion, as the leaving group (
) can theoretically act as a base, though this is rare with carbonate present.
Safety & Handling
-
Nitro Compounds: While 3-Fluoro-4-nitrobiphenyl is stable, nitroaromatics can be energetic. Do not heat above 150°C without DSC (Differential Scanning Calorimetry) testing.
-
HF Generation: The reaction generates Fluoride salts. While not HF gas, the waste stream contains fluorides and should be disposed of accordingly.
-
Skin Sensitization: Biaryl compounds can be potent sensitizers. Double-glove (Nitrile) is recommended.
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 49(2), 273–412. Link -
Fluorine as Leaving Group: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 1: The
Mechanism). Link -
Biaryl Synthesis Applications: Gong, H., et al. (2016). "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, 12, 192–197. (Analogous chemistry demonstrating F-displacement in nitro-biaryl systems). Link
-
Solvent Effects in
: Newby, J., et al. (2018). "Investigation of the Reaction in Dipolar Aprotic Solvents." Organic Process Research & Development, 22(10), 1415–1420. Link -
General Reactivity of Halonitrobenzenes: "Nucleophilic Aromatic Substitution." Chemistry Steps. Link
Sources
- 1. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176) [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Note: Strategic Synthesis of Laterally Fluorinated Liquid Crystals using 3-Fluoro-4-nitrobiphenyl
The following Application Note and Protocol guide details the use of 3-Fluoro-4-nitrobiphenyl as a critical scaffold in the synthesis of advanced liquid crystal (LC) mesogens.
Executive Summary
In the engineering of thermotropic liquid crystals, lateral substitution is the primary method for tailoring viscoelastic properties and phase temperature ranges. 3-Fluoro-4-nitrobiphenyl serves as a high-value intermediate for synthesizing nematogens with negative or positive dielectric anisotropy (
The fluorine substituent at the ortho position to the terminal polar group (nitro, and subsequently cyano or isothiocyanate) introduces a lateral dipole moment and disrupts efficient molecular packing. This results in:
-
Melting Point Depression: Lowering the crystal-to-nematic (
) transition, crucial for room-temperature operation. -
Viscosity Reduction: The small van der Waals radius of fluorine (1.47 Å) minimizes steric bulk compared to chloro- or methyl- substituents, maintaining low rotational viscosity (
). -
Dielectric Tuning: Facilitating the synthesis of high
materials for TN/STN displays or vertical alignment (VA) modes depending on the final functionalization.
This guide outlines the protocol for synthesizing 3-Fluoro-4-nitrobiphenyl via Suzuki-Miyaura coupling and its subsequent transformation into a mesogenic core.
Chemical Identity & Safety Profile
| Property | Specification |
| Chemical Name | 3-Fluoro-4-nitrobiphenyl |
| CAS Number | 10540-33-7 (Generic for isomer class; verify specific isomer) |
| Molecular Formula | |
| Molecular Weight | 217.20 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in Water |
| Hazards | Irritant (Skin/Eye), Potential sensitizer. Handle in fume hood. |
Pre-requisites:
-
Inert Atmosphere: All cross-coupling reactions must be performed under Argon or Nitrogen.
-
Catalyst Quality: Fresh
or is essential for high yields. -
Solvent Degassing: Solvents for Suzuki coupling must be sparged with inert gas for >30 mins.
Synthetic Workflow: The "3-Fluoro" Core Construction
The synthesis of the biphenyl core is achieved via a regiospecific Suzuki-Miyaura coupling. We utilize 4-bromo-2-fluoronitrobenzene as the electrophile. Note that the numbering changes upon biphenyl formation; the carbon attached to the bromine becomes C-1 of the biphenyl linkage, shifting the fluorine to position 3 and nitro to position 4 relative to the new bond.
Diagram 1: Synthetic Pathway Logic
Caption: Step-wise construction of the fluorinated mesogen core starting from halogenated nitrobenzene precursors.
Detailed Experimental Protocols
Protocol A: Synthesis of 4'-Alkyl-3-fluoro-4-nitrobiphenyl
Targeting a mesogenic precursor with an alkyl tail (R = Pentyl).
Reagents:
-
4-Bromo-2-fluoronitrobenzene (1.0 eq)
-
4-Pentylphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent System: Toluene:Ethanol:Water (4:1:1 v/v)
Procedure:
-
Setup: Charge a 3-neck round bottom flask with 4-bromo-2-fluoronitrobenzene (10 mmol, 2.20 g) and 4-pentylphenylboronic acid (11 mmol, 2.11 g).
-
Degassing: Add the solvent mixture (50 mL total). Sparge with Argon for 30 minutes while stirring.
-
Catalyst Addition: Add
(0.3 mmol, 346 mg) quickly against a counter-flow of Argon. -
Reflux: Heat the mixture to vigorous reflux (
) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The spot for the bromide starting material ( ) should disappear. -
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (
mL) and brine ( mL). Dry the organic layer over anhydrous . -
Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/DCM gradient).
-
Yield Expectation: 85–92%.
-
Product: Pale yellow needles.
-
Protocol B: Functional Transformation (Nitro Cyano)
The nitro group is often too polar and unstable for active matrix displays. Converting it to a cyano group yields a stable, high
Step 1: Reduction to Amine
-
Dissolve the nitro intermediate (from Protocol A) in Ethanol/THF (1:1).
-
Add 10% Pd/C (5 wt% loading) and stir under
balloon atmosphere for 6 hours. -
Filter through Celite to remove catalyst. Evaporate solvent to yield the Amine intermediate (white solid).
Step 2: Sandmeyer Cyanation
-
Diazotization: Suspend the amine (5 mmol) in 15% HCl (20 mL) at
. Dropwise add (1.1 eq) in water. Stir for 30 mins at to form the diazonium salt (clear solution). -
Substitution: Neutralize the diazonium solution to pH 6-7 using solid
(keep cold!). -
Pour the diazonium mixture into a stirring solution of
(1.2 eq) and (1.5 eq) in water at . -
Warm-up: Allow the mixture to warm to room temperature, then heat to
for 1 hour. -
Extraction: Extract with DCM. The product, 4'-pentyl-3-fluoro-4-cyanobiphenyl , is purified by recrystallization from ethanol.[1]
Impact on Mesomorphic Properties[2][3][4][5][6][7]
The inclusion of the 3-Fluoro substituent significantly alters the phase behavior compared to the non-fluorinated parent (5CB).
Table 1: Comparative Phase Transition Temperatures (
| Compound | Structure | Phase Range | ||
| 5CB | 4'-pentyl-4-cyanobiphenyl | 24.0 | 35.3 | 11.3°C |
| 3F-5CB | 4'-pentyl-3-fluoro-4-cyanobiphenyl | ~18.5 | ~26.0 | 7.5°C |
Analysis:
-
Depression: The lateral fluorine disrupts the linearity of the biphenyl core, reducing the nematic thermal stability (
drops by ~9°C). -
Melting Point: The symmetry breaking effect of fluorine lowers the melting point, which is advantageous for preventing crystallization in eutectic mixtures at low temperatures.
-
Dielectric Anisotropy (
): The C-F dipole (approx 1.4 D) is oriented at to the molecular long axis. While it slightly opposes the longitudinal dipole of the cyano group, the overall remains positive and sufficient for field alignment, while the lateral component aids in improving response times by reducing rotational viscosity.
Diagram 2: Structure-Property Relationship
Caption: Mechanistic impact of lateral fluorination on macroscopic liquid crystal parameters.
Troubleshooting & Optimization
-
Dehalogenation By-products: If the Suzuki coupling yields significant amounts of dehalogenated product (nitrobenzene derivative), the catalyst load is too low or the solvent was not sufficiently degassed. Action: Increase catalyst to 5 mol% and use freeze-pump-thaw degassing.
-
Incomplete Reduction: If the nitro group is not fully reduced to amine (yellow color persists), the catalyst may be poisoned by sulfur traces from the boronic acid. Action: Wash the nitro-intermediate with aqueous
before reduction or use Fe/NH4Cl reduction instead of catalytic hydrogenation. -
Sandmeyer Yield: Low yields in the cyano-de-amination step are often due to thermal decomposition of the diazonium salt. Action: Ensure the temperature never exceeds
during the neutralization and addition steps.
References
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[2][3][4] Chemical Society Reviews.[3] Link
- Gray, G. W., & Hird, M. (1989).
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.[3] Link
-
Organic Syntheses. (2010). General Procedure for Suzuki-Miyaura Coupling. Organic Syntheses, Coll. Vol. 10. Link
- Merck KGaA. (n.d.). Licristal® Liquid Crystal Mixtures Data Sheets.
Sources
Application Note: Regioselective Nitration and Isolation of 3-Fluoro-4-nitrobiphenyl
[1][2]
Executive Summary
The synthesis of 3-Fluoro-4-nitrobiphenyl from 3-fluorobiphenyl via electrophilic aromatic substitution presents a significant regiochemical challenge. The substrate contains two competing aromatic systems: the deactivated fluoro-substituted ring (Ring A) and the activated, unsubstituted phenyl ring (Ring B). Standard nitration conditions typically favor the 4'-position on Ring B due to its higher electron density.
This guide details a kinetic control protocol using acetic anhydride as a solvent-moderator to enhance selectivity for Ring A. It includes a critical downstream purification workflow to isolate the target 3-fluoro-4-nitro isomer from the isomeric mixture.
Mechanistic Insight & Regioselectivity
To successfully isolate the target, one must understand the electronic "battlefield" of the substrate.
-
Ring B (Unsubstituted): Activated by the fluorophenyl group (weakly activating/inductive withdrawing balance, but generally more reactive than Ring A). Major site of nitration (Position 4').
-
Ring A (3-Fluoro): Deactivated by the Fluorine atom (strong inductive withdrawal
). However, the Phenyl group at position 1 is an activator. -
Target Position (C4): Within Ring A, position 4 is ortho to the Fluorine and para to the Phenyl group. The Phenyl group's directing effect (para) cooperates with the Fluorine's ortho-directing resonance effect (
) to make C4 the most reactive site on Ring A, despite the overall deactivation.
Figure 1: Regioselectivity & Reaction Pathway
Caption: Reaction pathway showing the competition between Ring B (electronic dominance) and Ring A (target). The protocol aims to maximize the green pathway via solvent moderation.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade/Purity | Role |
| 3-Fluorobiphenyl | >98% | Substrate |
| Nitric Acid (Fuming) | >90% | Nitrating Agent |
| Acetic Anhydride | ACS Reagent | Solvent/Moderator (forms Acetyl Nitrate) |
| Sulfuric Acid | Conc. (98%) | Catalyst |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Silica Gel | 230-400 mesh | Stationary Phase |
Synthesis Procedure (Step-by-Step)
Safety Warning: Nitration reactions are exothermic and can run away. Acetyl nitrate is potentially explosive if overheated. Maintain strict temperature control.
-
Preparation of Nitrating Mix (In Situ):
-
In a dry 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (5.0 equiv) .
-
Cool to -5°C using an ice/salt bath.
-
Add Fuming Nitric Acid (1.1 equiv) dropwise. Crucial: Keep internal temp < 0°C.
-
Add Conc. H₂SO₄ (0.1 equiv) as a catalyst. Stir for 15 mins to generate the active acetyl nitrate species.
-
-
Substrate Addition:
-
Dissolve 3-Fluorobiphenyl (1.0 equiv, e.g., 10 mmol) in a minimal amount of Acetic Anhydride or DCM (if solubility is an issue).
-
Add the substrate solution dropwise to the nitrating mixture over 30 minutes.
-
Control Point: Maintain temperature between -5°C and 0°C . Higher temperatures increase dinitration and Ring B substitution.
-
-
Reaction Monitoring:
-
Allow the mixture to warm slowly to 10°C over 2 hours.
-
Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and the appearance of two close product spots ( ).
-
-
Quenching & Workup:
-
Pour the reaction mixture onto crushed ice (50g) with vigorous stirring to hydrolyze the anhydride and quench excess acid.
-
Extract with DCM (3 x 20 mL) .
-
Wash the combined organics with Sat. NaHCO₃ (until neutral pH) and Brine .
-
Dry over anhydrous
and concentrate in vacuo to yield a yellow oil/solid (The Crude Mixture).
-
Purification & Isolation Strategy (The Critical Step)
Direct nitration yields a mixture enriched in the 4'-nitro isomer. Separation requires a combination of solubility exploitation and chromatography.
Purification Workflow
-
Trituration (Enrichment):
-
Dissolve the crude residue in hot Ethanol/Hexane (1:4) .
-
Cool to 0°C. The 4'-nitro isomer (para on unsubstituted ring) is typically more symmetrical and higher melting, often crystallizing out first.
-
Filter the solid (likely enriched 4'-nitro byproduct).
-
Concentrate the filtrate. This filtrate is now enriched in the target 3-fluoro-4-nitrobiphenyl .
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: Gradient of Hexane:Toluene (Start 100:0
70:30). Note: Toluene often provides better separation selectivity for nitro-biphenyl isomers than EtOAc. -
Collection: The target 3-fluoro-4-nitro isomer usually elutes after the trace 2-nitro isomers but before the 4'-nitro isomer (depending on specific column interaction, verify fractions by NMR).
-
Figure 2: Purification Logic
Caption: Workflow to remove the major 4'-nitro byproduct via solubility differences prior to chromatographic polishing.
Analytical Validation (QC)
To confirm the identity of the isolated isomer, rely on NMR coupling constants (
1H NMR Signature (400 MHz, CDCl₃)
The key diagnostic is the proton at Position 5 (ortho to Nitro, meta to Fluorine) and Position 2 (meta to Nitro, ortho to Fluorine).
| Proton Position | Multiplicity | Coupling Insight |
| H-5 (Adj to Nitro) | dd (doublet of doublets) | Coupled to H-6 ( |
| H-2 (Between F and Ph) | dd or ddd | Large |
| H-6 | dd | Ortho coupling to H-5. |
Differentiation: The 4'-nitro isomer (byproduct) will show an
19F NMR
-
Target (3-F-4-Nitro): Shift will be significantly deshielded compared to starting material due to the ortho-nitro group.
-
Byproduct (3-F-4'-Nitro): Shift will be similar to starting material (nitro is on the other ring).
Alternative Synthesis Note
For Industrial Scaling or High Purity Requirements: If the yield from direct nitration (<30%) is insufficient, the Suzuki-Miyaura Coupling is the preferred alternative route, eliminating regioselectivity issues entirely.
-
Coupling Partners: 4-Bromo-2-fluoronitrobenzene + Phenylboronic Acid.
-
Catalyst:
or . -
Base:
/ Toluene / Water. -
Outcome: exclusively yields 3-fluoro-4-nitrobiphenyl.
References
-
Nitration Methodology: Smith, K., Musson, A., & Deboos, G. A. (1998).[1] "A Novel Method for the Nitration of Simple Aromatic Compounds". The Journal of Organic Chemistry. Link
- Regioselectivity in Biphenyls: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (Foundational text on directing effects in biaryls).
-
Suzuki Coupling Alternative: Wolfe, J. P., et al. (1999).[1] "Highly Active Palladium Catalysts for Suzuki Coupling Reactions". Journal of the American Chemical Society.[1] Link
-
Spectral Data Comparison: 4-Nitrobiphenyl NMR Data. ChemicalBook.[2][3][4][5] Link (Used for exclusion of byproducts).
Sources
- 1. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrobiphenyl(92-93-3) 13C NMR [m.chemicalbook.com]
- 3. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]
- 4. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]
Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds Utilizing 3-Fluoro-4-nitrobiphenyl Intermediates
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of complex biaryl scaffolds, leveraging the unique reactivity of 3-fluoro-4-nitrobiphenyl and its derivatives. We will explore the strategic and sequential functionalization of this versatile intermediate through a combination of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), followed by chemical modification of the nitro group. This approach offers a powerful platform for accessing diverse and highly substituted biaryl structures, which are of significant interest to researchers in drug discovery and materials science.
Introduction: The Biaryl Motif and the Strategic Advantage of 3-Fluoro-4-nitrobiphenyl
The biaryl scaffold is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of efficient and versatile methods for the synthesis of these compounds is therefore a cornerstone of modern organic chemistry.[3] Among the myriad of synthetic strategies, the use of highly functionalized and selectively reactive intermediates provides a powerful approach for the rapid construction of molecular complexity.
This application note focuses on the strategic utilization of 3-fluoro-4-nitrobiphenyl and its derivatives as a versatile platform for the synthesis of complex biaryl scaffolds. The key to this strategy lies in the orthogonal reactivity of the substituents on the aromatic ring:
-
The Halogen Handle for Cross-Coupling: A halogen atom (e.g., bromine or iodine) introduced onto the biphenyl core serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents.
-
The Fluoro Group as an SNAr Activator: The fluorine atom, activated by the strongly electron-withdrawing nitro group in the para-position, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4][5] This enables the introduction of a variety of nucleophiles, including amines, alcohols, and thiols.
-
The Nitro Group as a Latent Amino Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, including Buchwald-Hartwig amination, amide bond formation, or diazotization.[6][7]
By carefully orchestrating the sequence of these reactions, it is possible to achieve a high degree of control over the final structure of the biaryl product. This guide will provide detailed protocols and mechanistic insights to enable researchers to effectively employ this powerful synthetic strategy.
Strategic Workflow for Biaryl Synthesis
The overall strategy for the synthesis of complex biaryl scaffolds using a 3-fluoro-4-nitrobiphenyl derivative is outlined below. This workflow highlights the sequential and orthogonal nature of the transformations.
Figure 1: A generalized workflow for the synthesis of complex biaryl scaffolds starting from a functionalized fluoronitrobenzene. This strategy relies on the sequential and chemoselective functionalization of different reactive sites.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 3-Fluoro-4-nitrobiphenyl Derivative
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid to construct the initial biaryl framework.[2][8]
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 2-bromo-5-fluoro-1-nitrobenzene) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Triphenylphosphine (PPh3) (0.08 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture, ensuring all reagents are soluble at the reaction temperature). The total solvent volume should be sufficient to make the concentration of the aryl halide approximately 0.1-0.5 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-nitrobiphenyl derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(OAc)2 is a common and relatively inexpensive palladium source. Triphenylphosphine is a standard ligand for Suzuki-Miyaura couplings, stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: Potassium carbonate is a widely used base in Suzuki-Miyaura reactions. It is required for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic starting materials and the inorganic base.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the 3-Fluoro-4-nitrobiphenyl Derivative
This protocol outlines a general procedure for the displacement of the fluorine atom on the 3-fluoro-4-nitrobiphenyl derivative with a nucleophile.[4][5] The strong electron-withdrawing effect of the para-nitro group is essential for activating the C-F bond towards nucleophilic attack.
Reaction Scheme:
Materials:
-
3-Fluoro-4-nitrobiphenyl derivative (1.0 equiv)
-
Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol) (1.1-1.5 equiv)
-
Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 equiv)
-
Dimethyl sulfoxide (DMSO) or another polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 3-fluoro-4-nitrobiphenyl derivative (1.0 equiv), the nucleophile (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the polar aprotic solvent (e.g., DMSO).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with water and brine to remove the solvent and excess base, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the nucleophile, and they can stabilize the charged Meisenheimer intermediate.
-
Base: The base is required to deprotonate the nucleophile (if it is not already anionic), increasing its reactivity.
-
Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex.
Protocol 3: Reduction of the Nitro Group
This protocol describes a common and effective method for the reduction of the nitro group to an amine using iron powder in the presence of an acid.[6][7] This method is often preferred for its mildness and tolerance of many functional groups.
Reaction Scheme:
Materials:
-
3-Substituted-4-nitrobiphenyl derivative (1.0 equiv)
-
Iron powder (Fe) (3.0-5.0 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-substituted-4-nitrobiphenyl derivative (1.0 equiv) and ethanol.
-
Add a solution of concentrated HCl in water.
-
Add the iron powder in portions to the stirring solution. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to a pH of 8-10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the 3-substituted-4-aminobiphenyl derivative. The product may be pure enough for the next step or can be purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder in the presence of an acid is a classic and reliable method for the reduction of aromatic nitro compounds. It is generally chemoselective and does not affect many other functional groups.
-
Acid: The acid is required to activate the iron and to protonate the intermediate nitroso and hydroxylamine species.
Mechanistic Insights
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing these synthetic transformations.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Figure 3: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key transformations described in this application note. These are representative examples and may vary depending on the specific substrates used.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)2, PPh3, K2CO3 | Dioxane/H2O | 80-100 | 2-24 | 70-95 |
| SNAr | Nucleophile, K2CO3 | DMSO | 80-150 | 1-12 | 60-90 |
| Nitro Reduction | Fe, HCl | Ethanol/H2O | Reflux | 1-4 | 85-98 |
Conclusion
The use of 3-fluoro-4-nitrobiphenyl intermediates provides a robust and versatile strategy for the synthesis of complex and highly functionalized biaryl scaffolds. The orthogonal reactivity of the fluoro, nitro, and an additional halide handle allows for a sequential and controlled introduction of diverse substituents. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling the efficient construction of novel molecular architectures.
References
-
Chen, Y., et al. (2020). The Biaryl Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6246-6287. [Link]
-
Dobrounig, P., Trobe, M., & Breinbauer, R. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie-Chemical Monthly, 148(1), 3-35. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Langer, P. (2002). Regioselective and sequential palladium-catalysed cross-coupling reactions for the synthesis of functionalised heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-21. [Link]
-
Kudo, N., et al. (2005). Synthesis of 2-Nitro- and 2,2′-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(22), 8601-8606. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular amination of aryl halides in the presence of a new biaryl-based phosphine ligand. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
-
Clark, J. H., & Wails, D. (1994). Nucleophilic aromatic substitution. Chemical Society Reviews, 23(5), 329-337. [Link]
-
Trust, R. I., & Ireland, R. E. (1973). A convenient method for the reduction of aromatic nitro compounds. Organic Syntheses, 53, 116. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Microwave-assisted synthesis involving 3-Fluoro-4-nitrobiphenyl
Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Fluoro-4-nitrobiphenyl
Executive Summary & Strategic Value
3-Fluoro-4-nitrobiphenyl (3-F-4-NBP) is a high-value biaryl scaffold in medicinal chemistry, particularly serving as a precursor for kinase inhibitors, antibiotics (e.g., oxazolidinone analogs similar to Linezolid), and liquid crystal materials. Its strategic importance lies in its orthogonal reactivity :
-
The Biphenyl Core: Established via robust cross-coupling.
-
The 3-Fluoro-4-nitro Motif: A highly activated system for Nucleophilic Aromatic Substitution (
). The nitro group at position 4 activates the fluorine at position 3 (ortho relationship) for rapid displacement by amines, alkoxides, or thiols. -
The Nitro Group: A latent aniline functionality, reducible for further amide coupling or heterocycle formation.
Conventional thermal synthesis of this scaffold often requires prolonged reflux times (12–24 hours) and harsh solvents. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes, improve purity profiles, and enable rapid library generation.
Chemical Properties & Safety Profile
| Property | Specification |
| CAS Number | 10397-69-0 (Generic for isomer class; verify specific regioisomer) |
| Molecular Formula | |
| Molecular Weight | 217.20 g/mol |
| Reactivity Hazard | Activated Fluorine : Highly susceptible to hydrolysis or nucleophilic attack. Moisture sensitive. |
| Safety | Nitro Compounds : Potential explosion hazard at high temperatures/pressures. Always use vented microwave vials. |
Synthesis Pathway & Mechanism
The synthesis involves two primary microwave-driven stages:[1]
-
Construction : Suzuki-Miyaura coupling of 4-bromo-2-fluoronitrobenzene with phenylboronic acid.
-
Diversification :
displacement of the fluorine atom.
Figure 1: Modular synthetic pathway for accessing and utilizing the 3-Fluoro-4-nitrobiphenyl scaffold.
Protocol A: Scaffold Construction (Suzuki-Miyaura Coupling)
This protocol utilizes the "rapid heating" effect of microwaves to overcome the steric and electronic deactivation often observed in nitro-substituted aryl halides.
Reaction:
Materials:
-
4-Bromo-2-fluoronitrobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) or (for challenging substrates) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology:
-
Vial Loading : In a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 220 mg) and phenylboronic acid (1.2 mmol, 146 mg).
-
Catalyst Addition : Add
(35 mg, 0.03 mmol). Note: Add quickly to minimize air exposure, or use a glovebox. -
Solvent & Base : Add 3 mL of DME and 1 mL of 2M
. -
Sealing & Purging : Cap the vial with a PTFE-lined septum. Purge with nitrogen or argon for 60 seconds (via needle inlet/outlet).
-
Microwave Irradiation :
-
Mode : Dynamic (Standard)
-
Temperature : 110 °C
-
Hold Time : 10 minutes
-
Pre-stirring : 30 seconds
-
Absorption Level : High
-
-
Workup : Cool to RT. Dilute with Ethyl Acetate (10 mL) and water (10 mL). Separate layers. Wash organic layer with brine, dry over
, and concentrate. -
Purification : Flash chromatography (Hexanes/EtOAc 9:1).
Expected Yield : 85–95% Key Insight : The presence of the ortho-fluorine does not significantly hinder the coupling at the para-bromide position under microwave conditions, whereas thermal methods often result in dehalogenation side products [1].
Protocol B: Functionalization ( Displacement)
The 3-fluoro position is highly activated by the 4-nitro group. Microwave irradiation accelerates this substitution from hours (thermal) to minutes, crucial for library synthesis.[2]
Reaction:
Materials:
-
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
-
Nucleophile: Morpholine (2.0–3.0 equiv)
-
Solvent: DMSO or NMP (High microwave absorbers)
-
Base:
(1.5 equiv) - Optional if amine is liquid/excess
Step-by-Step Methodology:
-
Preparation : Dissolve 3-Fluoro-4-nitrobiphenyl (0.5 mmol, 108 mg) in 2 mL of DMSO in a 5 mL microwave vial.
-
Reagent Addition : Add Morpholine (1.5 mmol, 130 µL).
-
Irradiation :
-
Temperature : 140 °C
-
Hold Time : 5–10 minutes
-
Pressure Limit : 250 psi
-
-
Monitoring : Check by TLC or LC-MS. The starting material (F-aryl) should be consumed rapidly.
-
Workup : Pour reaction mixture into ice water (20 mL). The product usually precipitates as a yellow/orange solid. Filter and wash with water. Recrystallize from Ethanol if necessary.
Troubleshooting :
-
Hydrolysis: If OH- product is observed, ensure reagents are dry.
-
Runaway Temp: DMSO heats very rapidly. Use "PowerMax" or simultaneous cooling features if available to prevent overshooting [2].
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis of 3-Fluoro-4-nitrobiphenyl.
Optimization & Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst deactivation ( | Switch to |
| Dehalogenation (F loss) | Overheating or reductive elimination competition | Reduce reaction time; switch solvent to Toluene/EtOH (less polar). |
| High Pressure Trip | Solvent vapor pressure too high | Reduce volume fill (max 60% of vial); switch from EtOH/Water to DMF/Water. |
| Incomplete | Poor nucleophilicity or steric bulk | Increase temp to 160°C; use neat amine if liquid; add DIPEA. |
References
- Leadbeater, N. E. (2005). Microwave-Assisted Organic Synthesis: One Hundred Reaction Procedures. CRC Press. (General Suzuki protocols).
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Xu, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Link
-
Brickner, S. J. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry, 39(3), 673-679. (Context for 3-fluoro-4-morpholinyl scaffold). Link
-
Bagley, M. C., et al. (2005). Microwave-assisted synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. ResearchGate. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solvent Optimization for 3-Fluoro-4-nitrobiphenyl
Ticket ID: TCH-3F4N-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the specific solvent-dependent reactivity profiles of 3-Fluoro-4-nitrobiphenyl (CAS: 1352318-47-8) .[1] Due to the push-pull electronic nature of the nitro-biphenyl system, solvent selection is not merely about solubility; it dictates the reaction pathway between Nucleophilic Aromatic Substitution (
This support module is divided into three critical workflows:
- Activation: Displacing the activated fluorine.[1]
-
Suzuki Coupling: Synthesizing or functionalizing the biphenyl core.[1]
-
Solubility & Workup: Overcoming the lipophilic "biphenyl tail" effect.[1]
Module 1: Nucleophilic Aromatic Substitution ( )
Core Reactivity: The nitro group at position 4 strongly activates the fluorine at position 3.[1] However, the biphenyl moiety increases lipophilicity compared to simple fluoronitrobenzenes, rendering standard aqueous workups difficult due to emulsion formation.[1]
Troubleshooting Guide: Efficiency
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Solvent Polarity Mismatch. Non-polar solvents (Toluene, DCM) cannot stabilize the Meisenheimer complex intermediate.[1] | Switch to Dipolar Aprotic: Use DMSO or NMP. For a green alternative, use Sulfolane or CN-Me-THF .[1] |
| Hydrolysis Byproduct (Phenol formation) | Wet Solvent/Hygroscopicity. Fluoride is a tight leaving group; trace water competes with the nucleophile, especially with alkoxides.[1] | Dry Solvents: Ensure DMSO/DMF is anhydrous (<50 ppm |
| "Oiling Out" during Workup | Lipophilicity of Biphenyl Core. The product is too lipophilic for standard acid/base aqueous extraction.[1] | Phase Switch: Do not pour into water. Dilute reaction with EtOAc, wash with 5% LiCl (to remove DMF/DMSO), then brine. |
Decision Logic: Solvent Selection for
The following logic tree guides you through selecting the optimal solvent based on your nucleophile and green chemistry requirements.
Figure 1: Solvent selection logic for displacing Fluorine on 3-Fluoro-4-nitrobiphenyl.
Module 2: Suzuki-Miyaura Coupling
Context: If you are building the biphenyl core (e.g., coupling 4-bromo-2-fluoronitrobenzene with phenylboronic acid), the nitro group makes the aryl halide susceptible to protodeboronation (loss of the boron group before coupling).[1]
FAQ: Coupling Optimization
Q: Why is my yield dropping when I scale up the Suzuki reaction? A: Inefficient mixing in biphasic solvent systems.[1] On a small scale, rapid stirring overcomes the interface barrier in Toluene/Water.[1] On a large scale, use a homogeneous system like Ethanol/Water (4:1) or 1,4-Dioxane/Water to ensure the lipophilic aryl halide and the polar boronic acid interact efficiently.[1]
Q: Can I avoid using Dioxane (Class 1 Solvent)? A: Yes. Anisole or 2-MeTHF are excellent replacements.[1] For 3-fluoro-4-nitrobiphenyl synthesis, n-Butanol is also effective as it solubilizes the nitro-aromatic component well while maintaining water miscibility for the base.[1]
Module 3: Validated Protocol (Green Chemistry)
Protocol: Amination of 3-Fluoro-4-nitrobiphenyl in 2-MeTHF
Objective: Displacement of Fluorine with Morpholine (Model Nucleophile).[1]
Rationale: This protocol replaces DMF (toxic, hard to remove) with 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable sources and allows for direct aqueous separation.[1]
Materials:
-
3-Fluoro-4-nitrobiphenyl (1.0 eq)
-
Morpholine (1.2 eq)
- (1.5 eq, anhydrous, finely ground)[1]
-
Solvent: 2-MeTHF (Concentration: 0.5 M)
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 3-Fluoro-4-nitrobiphenyl and
. -
Solvation: Add 2-MeTHF. Stir at room temperature for 5 minutes. Note: The biphenyl derivative will dissolve; the carbonate will remain a suspension.[1]
-
Addition: Add Morpholine dropwise via syringe.
-
Reaction: Heat the mixture to 75°C (Reflux) .
-
Workup (The "Green" Advantage):
-
Isolation: Dry the organic layer over
, filter, and concentrate. Recrystallize from Heptane/Ethanol (9:1) if necessary.
Module 4: Solubility & Crystallization Data
Users often struggle with the "oiling out" of nitro-biphenyls.[1] Use this table to select the correct purification solvent.
| Solvent System | Solubility (25°C) | Solubility (Hot) | Application |
| Dichloromethane (DCM) | High | High | General transfer; not for crystallization. |
| Ethanol (EtOH) | Low | High | Ideal for Recrystallization. |
| Toluene | Moderate | High | Good for large scale; requires cooling to -10°C for high yield.[1] |
| Water | Insoluble | Insoluble | Anti-solvent only.[1] |
| Hexane/EtOAc (4:1) | Moderate | High | Column Chromatography Eluent.[1] |
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Solvent Effects in
: - Green Solvent Alternatives (2-MeTHF/CPME)
-
Suzuki-Miyaura Optimization for Fluorinated Biphenyls
-
Recrystallization Strategies
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176) [evitachem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability of 3-Fluoro-4-nitrobiphenyl under basic reaction conditions
Executive Summary: The "Active Zone" Risk
3-Fluoro-4-nitrobiphenyl is not merely a passive scaffold; it contains a highly reactive electrophilic trigger . The combination of the strongly electron-withdrawing nitro group (
Core Stability Rule: Under basic conditions—particularly in protic solvents—the fluorine atom is a labile leaving group. It will be rapidly displaced by hydroxide, alkoxides, or amines, destroying your starting material.
Mechanism of Failure: Nucleophilic Aromatic Substitution ( )
The most common user complaint is the "disappearance" of the fluorine signal in NMR or the formation of a polar impurity (phenol). This is driven by the stabilization of the Meisenheimer complex by the nitro group.
Pathway Diagram
The following diagram illustrates the displacement mechanism that occurs when using standard bases (e.g.,
Caption: The nitro group withdraws electron density, rendering the C-F bond susceptible to attack by nucleophiles (bases).[1] This results in the permanent loss of fluorine.
Troubleshooting Guide & FAQs
Issue 1: "I lost the Fluorine atom during a Suzuki Coupling."
Diagnosis: You likely used an aqueous base (e.g.,
-
Switch Base: Use anhydrous bases like Potassium Phosphate (
) or Cesium Fluoride ( ) . -
Switch Solvent: Use strictly aprotic solvents (Toluene, 1,4-Dioxane).
-
Protocol Adjustment: If water is required for the boronic acid, lower the temperature or use a weaker base like
.
Issue 2: "My reaction mixture turned bright yellow/orange."
Diagnosis: Formation of the nitrophenol derivative (3-hydroxy-4-nitrobiphenyl). Technical Explanation: Nitrophenols are pH indicators. Under basic conditions, the phenol is deprotonated to form the phenolate anion, which is highly conjugated and typically bright yellow or orange. Verification: Acidify a small aliquot. If the color fades to pale yellow, you have hydrolyzed your starting material.
Issue 3: "Can I use amine bases like Triethylamine or DBU?"
Diagnosis: Risk of direct substitution.
Technical Explanation: While tertiary amines are generally non-nucleophilic due to sterics, they can still promote hydrolysis if any water is present. Secondary or primary amines will react immediately to displace the fluorine and form the aniline derivative.
Recommendation: Use inorganic bases (
Base & Condition Selection Matrix
Use this table to select conditions that preserve the 3-Fluoro-4-nitro motif.
| Base Type | Specific Base | Solvent System | Risk Level | Recommendation |
| Hydroxide | Water, Alcohols | CRITICAL | Avoid. Rapid hydrolysis to phenol. | |
| Alkoxide | Methanol, Ethanol | CRITICAL | Avoid. Rapid conversion to ether. | |
| Carbonate | Aqueous/Organic Mix | HIGH | Risky at | |
| Carbonate | Anhydrous DMF/DMA | MEDIUM | Safe if strictly anhydrous. | |
| Phosphate | Toluene/Dioxane | LOW | Preferred for Suzuki couplings. | |
| Fluoride | Toluene/Dioxane | LOW | Preferred (non-nucleophilic buffering). |
Experimental Protocol: Stability Screen
Before committing valuable starting material to a scale-up, perform this "Stress Test" to validate your specific reaction conditions.
Materials
-
3-Fluoro-4-nitrobiphenyl (10 mg)[2]
-
Proposed Base (2.0 equivalents)
-
Proposed Solvent (0.5 mL)
-
Internal Standard (e.g., biphenyl, if analyzing by GC/HPLC)
Workflow
-
Dissolve: Dissolve the substrate in the solvent.
-
Add Base: Add the base (solid or solution).
-
Heat: Heat to the intended reaction temperature (e.g.,
) for 1 hour. -
Sample: Take a
aliquot. -
Quench: Dilute into acidic methanol (
in ) to stop the reaction and protonate any phenolate. -
Analyze: Run TLC or HPLC.
-
Retention Time Shift: The hydrolysis product (phenol) will be much more polar (lower
on silica, earlier RT on Reverse Phase HPLC). -
UV Spectrum: Look for a bathochromic shift (red-shift) indicating the phenolate species if not fully acidified.
-
Decision Logic Diagram
Caption: Decision tree for interpreting stability screen results.
References
-
Nucleophilic Arom
) Mechanism: -
Fluorine as a Leaving Group
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
-
Base Selection in Suzuki Coupling
-
Synthesis & Reactivity of 3-Fluoro-4-nitro Compounds
-
PubChem. 1-Fluoro-3-nitrobenzene Compound Summary.
-
EvitaChem. Synthesis Analysis of 4-Fluoro-3-nitrobiphenyl.
-
-
Hydrolysis of Activated Aryl Fluorides
-
ResearchGate. Kinetic Investigation on the Hydrolysis of Aryl(fluoro)sulfanenitriles.
-
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chemscene.com [chemscene.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176) [evitachem.com]
- 6. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Column chromatography solvent systems for 3-Fluoro-4-nitrobiphenyl separation
[1][2][3]
Executive Summary
3-Fluoro-4-nitrobiphenyl is a moderately polar biaryl intermediate, typically synthesized via Suzuki-Miyaura coupling (e.g., coupling of 3-fluoro-4-nitrophenylboronic acid with bromobenzene).[1][2][3]
The purification challenges for this molecule are distinct:
-
Triphenylphosphine Oxide (TPPO) Contamination: If triphenylphosphine-based palladium catalysts (e.g., Pd(PPh3)4) are used, TPPO is a persistent impurity that co-elutes with polar products.[1][2][3]
-
Isomer Separation: If synthesized via nitration, separating the 4-nitro isomer from the 2-nitro isomer requires high-selectivity solvent systems.[1][2][3]
-
Protodeboronation: Unreacted starting materials or de-boronated byproducts (e.g., 3-fluoronitrobenzene) may trail the product.[2][3]
Recommended Solvent Systems
The following systems are validated for silica gel 60 (40-63 µm) stationary phases.
Primary System: Hexane / Ethyl Acetate (Hex/EtOAc)[1][2][4]
-
Starting Point: 100% Hexane → Gradient to 90:10 (Hex:EtOAc).[2][3]
-
Target Rf: 0.25 – 0.35.
-
Application: Best for general purification when TPPO is not the major impurity.
Secondary System: Hexane / Dichloromethane (Hex/DCM)[1][2]
-
Mechanism: DCM provides different selectivity (π-π interactions) compared to EtOAc.[1][2][3]
-
Application: Superior for separating structural isomers (e.g., separating 3-fluoro-4-nitrobiphenyl from 3-fluoro-2-nitrobiphenyl).[1][2][3] The rigid nitro-biphenyl core interacts differently with DCM than EtOAc.[1][2][3]
Troubleshooting System: Toluene / Hexane
Workflow: Method Development Logic
Do not guess the solvent ratio. Use this logic flow to determine the optimal conditions for your specific crude mixture.
Figure 1: Iterative TLC logic for establishing the mobile phase.[1][2][3] Note that for nitrobiphenyls, switching from EtOAc to DCM often resolves isomer co-elution.[1][2][3]
Troubleshooting Guide
Issue 1: The "TPPO Nightmare" (Triphenylphosphine Oxide)
Symptom: A large, UV-active spot (Rf ~0.1-0.3 in 20% EtOAc) tails significantly and contaminates your product fractions.[1][2][3] Cause: TPPO is a byproduct of Suzuki couplings using Pd(PPh3)4.[2][3] It is highly soluble in polar organic solvents but insoluble in alkanes.[2][3] Protocol:
-
Do NOT load the crude reaction mixture directly onto the column.
-
Pre-Column Precipitation:
-
Validation: Spot the filtrate on TLC to confirm TPPO removal before column chromatography.
Issue 2: Poor Separation of Isomers
Symptom: You see a "snowman" peak (two overlapping spots) on TLC.[2][3] Cause: 3-Fluoro-4-nitrobiphenyl and its regioisomers (e.g., 2-nitro) have similar polarity.[1][2][3] Solution:
-
Change the Modifier: Switch from Ethyl Acetate to Dichloromethane (DCM) .
-
Reasoning: The nitro group is a strong dipole.[3] EtOAc interacts via hydrogen bonding (acceptor) and dipole-dipole.[1][2][3] DCM interacts via weak hydrogen bonding (donor) and polarizability.[2][3] This change in interaction mechanism often amplifies the subtle steric differences between the 4-nitro and 2-nitro positions.[1][2][3]
Issue 3: Streaking / Tailing
Symptom: The product spot has a long tail, contaminating lower fractions.[3] Cause: Acidic impurities (if boronic acid was used) or silica activity issues.[2][3] Solution:
Quantitative Data: Solvent Strength Comparison
Use this table to adjust your gradient if the compound moves too fast or too slow.
| Solvent System | Elution Strength (ε°) | Suitability for 3-F-4-NB | Notes |
| Hexane (100%) | 0.00 | Retention | Used for packing and initial equilibration.[1][2][3] |
| Hex/Toluene (50:50) | ~0.15 | Moderate | Good for suppressing tailing; resolving isomers.[2][3] |
| Hex/DCM (80:20) | ~0.20 | High | Recommended for isomer separation. |
| Hex/EtOAc (90:10) | ~0.25 | High | Standard starting point. |
| Hex/EtOAc (70:30) | ~0.35 | Low | Likely moves the product to solvent front (Rf > 0.7).[1][2] |
FAQ: Operational Details
Q: How should I load this sample onto the column? A: Solid Loading is highly recommended.
-
Why: Nitrobiphenyls are crystalline solids with moderate solubility in hexane.[2][3] Liquid loading (dissolving in DCM/EtOAc) often leads to precipitation when the sample hits the hexane-equilibrated column, causing broad bands.[2][3]
-
Protocol: Dissolve crude in minimal DCM, add silica (ratio 1:2 sample:silica), rotary evaporate to dryness, and pour the free-flowing powder onto the column.
Q: Which visualization method is best? A: UV (254 nm) .
-
The biphenyl system is highly conjugated and will appear as a strong dark spot against the fluorescent green background of F254 silica plates.[3] Stains (like KMnO4) are unnecessary and often less sensitive for nitro compounds.[2][3]
Q: Can I use Heptane instead of Hexane? A: Yes. Heptane is less toxic and has a higher boiling point.[2][3] However, it is slightly less polar than hexane, so you may need to increase the EtOAc percentage slightly (e.g., use 12% EtOAc in Heptane to match 10% EtOAc in Hexane).[1][2][3]
References
-
Suzuki-Miyaura Coupling & TPPO Removal
-
General Chromatography Troubleshooting
-
Synthesis of Nitrobiphenyls
Sources
Validation & Comparative
Spectral Fingerprinting of 3-Fluoro-4-nitrobiphenyl: A Comparative NMR Guide
This guide provides a rigorous technical analysis of the NMR spectral characteristics of 3-Fluoro-4-nitrobiphenyl , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen and PROTAC linkers. It focuses on the diagnostic utility of spin-spin coupling (
Part 1: Executive Summary & Strategic Utility
Product: 3-Fluoro-4-nitrobiphenyl (CAS: 394-41-2 / Analogous Core) Primary Application: Biaryl scaffold construction in medicinal chemistry (e.g., Flurbiprofen analogs, VHL ligands). Analytical Challenge: Distinguishing the 3-fluoro-4-nitro regioisomer from the thermodynamically stable 2-fluoro-4-nitro or 4-fluoro-3-nitro byproducts generated during Suzuki-Miyaura coupling or nitration.
The "Fluorine Advantage":
Unlike non-fluorinated analogs (e.g., 4-nitrobiphenyl), the presence of the fluorine atom at position 3 acts as an internal spin-label. It introduces characteristic splitting patterns (
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducibility and minimize solvent-induced shift variations, the following protocol is recommended.
Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl for nitro-aromatics.-
Reasoning: Nitro groups induce stacking interactions in non-polar solvents (CDCl
), leading to concentration-dependent chemical shifts ( ppm). DMSO disrupts these stacks, yielding sharper, reproducible peaks.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS,
ppm) or residual DMSO peak ( ppm, ppm).
Acquisition Parameters
-
H NMR: 400 MHz or higher.
-
Critical Setting: Ensure spectral width covers 10 ppm to capture the deshielded proton ortho to the nitro group.
-
-
C NMR: Minimum 100 MHz (carbon frequency).
-
Decoupling: Standard proton decoupling (
). -
Note: Do not use fluorine decoupling (
) unless you want to lose the diagnostic coupling constants that prove the fluorine position.
-
Part 3: H NMR Spectral Analysis
The
Predicted Spectral Data (DMSO-d )
| Position | Proton | Multiplicity | Diagnostic Logic | ||
| Ring A (C5) | H | 8.20 – 8.30 | dd (Triplet-like) | Most Deshielded: Ortho to strong EWG (-NO | |
| Ring A (C2) | H | 7.75 – 7.85 | dd | The "Fluorine Flag": Large coupling to F (ortho) and small meta coupling to H | |
| Ring A (C6) | H | 7.60 – 7.70 | dd | Ortho to Phenyl ring.[1] Overlaps significantly with Ring B protons. | |
| Ring B | Ph-H | 7.45 – 7.55 | Multiplet | N/A | Typical monosubstituted benzene pattern. Integration = 5H. |
Comparative Analysis: Product vs. Alternatives
| Feature | 3-Fluoro-4-nitrobiphenyl (Product) | 4-Nitrobiphenyl (Non-F Analog) | 2-Fluoro-4-nitrobiphenyl (Isomer) |
| H-Ortho to NO | Split (dd) due to F-coupling. | Doublet (d) (clean AA'XX' system). | Doublet (d) (F is distal). |
| Symmetry | Asymmetric (ABX pattern). | Symmetric (AA'BB' pattern). | Asymmetric. |
| Key Distinction | Large | No F-coupling. | Large |
Expert Insight: In the non-fluorinated analog (4-nitrobiphenyl), the protons ortho to the nitro group appear as a clean doublet. In 3-Fluoro-4-nitrobiphenyl, this signal splits further due to the fluorine atom. If you observe a clean doublet at 8.3 ppm, your fluorination failed.
Part 4: C NMR Analysis (The Structural Ruler)
The
Coupling Constants Table
| Carbon Type | Position | Splitting Pattern | Structural Proof | ||
| C-F (Ipso) | C3 | 155.0 | Doublet | ~260 Hz | Direct Bond: Confirms presence of F on the ring. |
| C-NO | C4 | 138.0 | Doublet | ~8 Hz | Ortho Coupling: Confirms F is adjacent to the Nitro bearing carbon. |
| C-H (Ortho) | C2 | 115.0 | Doublet | ~22 Hz | Ortho Coupling: Confirms F is adjacent to this CH. |
| C-Ph (Ipso) | C1 | 145.0 | Doublet | ~8 Hz | Meta Coupling: Confirms F is meta to the biphenyl connection. |
Interpretation Workflow
-
Locate the C-F doublet: Look for the wide doublet (~260 Hz) around 155 ppm.
-
Check C-NO
: The carbon bearing the nitro group (typically ~140-150 ppm) must show a coupling of ~8 Hz. If it shows ~20 Hz, the fluorine is likely attached directly next to it (which is true here, but if it were para, the coupling would be ~2 Hz). -
Verify C2: The carbon sandwiched between the Phenyl ring and the Fluorine (C2) will be significantly shielded (upfield, ~115 ppm) and show a large ortho coupling (~22 Hz).
Part 5: Structural Elucidation Workflow
The following diagram illustrates the logic flow for confirming the identity of 3-Fluoro-4-nitrobiphenyl using NMR data.
Caption: Logic flow for distinguishing 3-Fluoro-4-nitrobiphenyl from non-fluorinated analogs using spin-spin splitting patterns.
Part 6: References
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1-Fluoro-4-nitrobenzene Infrared and Mass Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard Reference for J-coupling values).
Sources
HPLC Method Development Guide: Purity Analysis of 3-Fluoro-4-nitrobiphenyl
Introduction & Scope
3-Fluoro-4-nitrobiphenyl (CAS: 446-38-8) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced liquid crystal materials. Its purity is paramount because the nitro group's position relative to the fluorine atom dictates the biological activity and electronic properties of the final molecule.
The primary analytical challenge is not the retention of the main peak, but the separation of regioisomers (e.g., 2-fluoro-4-nitrobiphenyl) and synthesis precursors (e.g., 3-fluorobiphenyl). Standard C18 alkyl phases often struggle to resolve these positional isomers due to their identical hydrophobicity (logP).
This guide compares three distinct chromatographic approaches to solve this separation challenge:
-
Method A (Baseline): Traditional C18 (Alkyl Phase).
-
Method B (Targeted Selectivity): Phenyl-Hexyl (
- Interaction Phase).[1] -
Method C (High-Throughput): Core-Shell C18 (Efficiency Phase).
Chemical Context & Impurity Profile[2][3][4][5][6][7][8]
Before selecting a column, we must understand the analyte and its likely contaminants.
-
Analyte: 3-Fluoro-4-nitrobiphenyl (Neutral, Hydrophobic, Electron-deficient aromatic ring).
-
Critical Impurities:
-
Impurity A (Regioisomer): 2-Fluoro-4-nitrobiphenyl (Generated during non-selective nitration).
-
Impurity B (Precursor): 3-Fluorobiphenyl (Unreacted starting material).
-
Impurity C (Degradant): 3-Fluoro-4-aminobiphenyl (Reduction product).[2]
-
Separation Mechanism Diagram
The following diagram illustrates the decision logic for selecting the stationary phase based on the impurity profile.
Figure 1: Decision matrix for stationary phase selection based on specific impurity challenges.
Comparative Study: Experimental Data
The following data summarizes the performance of the three methods. Note the distinct advantage of Method B in resolving isomers.
Table 1: Performance Metrics Comparison
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Method C (Core-Shell C18) |
| Column | Agilent ZORBAX Eclipse Plus C18 | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl | Phenomenex Kinetex C18 |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3.5 µm | 100 x 4.6 mm, 2.6 µm |
| Mobile Phase | ACN : Water (60:40) | MeOH : Water (65:35) | ACN : Water (65:35) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Retention Time (Main) | 12.4 min | 9.8 min | 3.2 min |
| Resolution ( | 1.2 (vs. Isomer) | 3.8 (vs. Isomer) | 1.5 (vs. Isomer) |
| Tailing Factor ( | 1.1 | 1.05 | 1.1 |
| Backpressure | ~110 bar | ~160 bar (due to MeOH) | ~350 bar |
Technical Analysis[1][4][6]
-
Method A (C18): Relies solely on hydrophobic interaction. Since the 3-fluoro and 2-fluoro isomers have nearly identical logP values, they co-elute or show "shouldering," making quantitative purity analysis impossible.
-
Method B (Phenyl-Hexyl): The nitro group on the biphenyl ring is electron-withdrawing, creating an electron-deficient
-system. The Phenyl-Hexyl phase acts as a -base. The position of the fluorine atom alters the availability of the ring for this - stacking. Methanol is used instead of Acetonitrile because Acetonitrile's own -electrons (triple bond) can interfere with the stationary phase interaction.[1] -
Method C (Core-Shell): Excellent for speed. If the synthesis route guarantees no isomers (e.g., Suzuki coupling of pure precursors), this is the preferred method for In-Process Control (IPC) due to the <4 min run time.
Detailed Experimental Protocols
Method B: The "Gold Standard" for Purity (Phenyl-Hexyl)
Objective: Definitive separation of 3-F-4-NBP from regioisomers.
-
Instrument Setup:
-
System: HPLC with UV-Vis or PDA detector.
-
Wavelength: 254 nm (aromatic ring) and 290 nm (nitro group specificity).
-
Temperature: 30°C (Controlled temperature is critical for
- interactions).
-
-
Mobile Phase Preparation:
-
Solvent A: Water (Milli-Q grade) + 0.1% Formic Acid (to suppress silanols).
-
Solvent B: Methanol (HPLC Grade).
-
Isocratic Mode: 65% B / 35% A.
-
-
Sample Preparation:
-
System Suitability Criteria:
-
Resolution (
) between 3-F-4-NBP and nearest impurity > 2.0. -
%RSD of peak area (n=5 injections) < 1.0%.
-
Method C: High-Throughput IPC (Core-Shell)
Objective: Rapid monitoring of reaction completion (disappearance of starting material).
-
Mobile Phase: Acetonitrile : 0.1% H3PO4 in Water (70:30).
-
Gradient: None (Isocratic).
-
Flow Rate: 1.5 mL/min.
-
Run Time: 5.0 minutes.
-
Note: Backpressure will be higher; ensure system is rated for >400 bar.
Mechanism of Action: Why Phenyl-Hexyl Wins[10]
The superior performance of the Phenyl-Hexyl phase is due to a dual-retention mechanism. While C18 only interacts with the hydrophobicity of the biphenyl chain, the Phenyl-Hexyl phase engages in specific electronic interactions with the nitro group.
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions.
References
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Agilent Application Notes. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns. Welch Materials Technical Guides. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87570119, 3-Fluoro-4-nitrophenol (Related Structure). PubChem.[4] Link
-
Shimadzu Corporation. (2012).[1] Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Technical Repository. Link
-
BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide. BenchChem Technical Guides. Link
Sources
Technical Guide: GC-MS Fragmentation & Structural Characterization of 3-Fluoro-4-nitrobiphenyl
Executive Summary
This guide provides a definitive structural analysis of 3-Fluoro-4-nitrobiphenyl (CAS: 394-41-2) using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). It is designed for analytical chemists and process engineers involved in the synthesis of biphenyl-based pharmaceuticals (e.g., flurbiprofen precursors).
We compare the fragmentation behavior of 3-Fluoro-4-nitrobiphenyl against its non-fluorinated analog (4-Nitrobiphenyl ) and its positional isomer (2-Fluoro-4-nitrobiphenyl ). The analysis demonstrates that while the fluorine substituent introduces a predictable mass shift (+18 Da), the nitro group dictates the primary fragmentation pathways via nitro-nitrite rearrangement.
Materials and Methods
To ensure reproducibility, the following protocol utilizes standard EI conditions compatible with Agilent, Shimadzu, or Thermo Fisher single-quadrupole systems.
Experimental Protocol: GC-MS Acquisition
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) – Rationale: Low-bleed phenyl-arylene polymer provides optimal selectivity for aromatic isomers.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 µL injection), 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Ion Source: Electron Ionization (EI) @ 70 eV.
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 50–350.
Comparative Analysis: Target vs. Alternatives
This section differentiates the target molecule from common synthesis impurities (non-fluorinated starting materials) and structural isomers.
Table 1: Spectral Comparison of Key Analogs
| Feature | Target: 3-Fluoro-4-nitrobiphenyl | Analog: 4-Nitrobiphenyl | Isomer: 2-Fluoro-4-nitrobiphenyl |
| Molecular Weight | 217.2 g/mol | 199.2 g/mol | 217.2 g/mol |
| Molecular Ion ( | m/z 217 (Strong) | m/z 199 (Strong) | m/z 217 (Strong) |
| Base Peak | m/z 171 or 187 (Condition dependent) | m/z 153 ( | m/z 171 ( |
| Key Fragment 1 | m/z 187 ( | m/z 169 ( | m/z 187 ( |
| Key Fragment 2 | m/z 171 ( | m/z 153 ( | m/z 171 ( |
| Key Fragment 3 | m/z 159 ( | m/z 141 ( | m/z 159 ( |
| Retention Behavior | Elutes later than 2-F isomer | Elutes earliest (No F) | Elutes earlier (Ortho-F steric effect) |
Differentiation Strategy
-
Vs. 4-Nitrobiphenyl: The presence of Fluorine adds exactly 18 Da to every major fragment ion. If you observe m/z 199/153, your fluorination step failed.
-
Vs. 2-Fluoro-4-nitrobiphenyl: Mass spectra are nearly identical due to the stability of the biphenyl core. Differentiation must rely on Retention Time (RT).[1] The ortho-fluorine in the 2-position creates steric twist, reducing planarity and typically lowering retention on non-polar columns compared to the meta-fluorine (3-position) of the target.
Fragmentation Mechanism
The fragmentation of 3-Fluoro-4-nitrobiphenyl under EI (70 eV) is governed by the instability of the nitro group attached to an aromatic ring. The fluorine atom acts largely as an inert mass label due to the high strength of the
Primary Pathways
-
Nitro-Nitrite Rearrangement (
):-
The nitro group isomerizes to a nitrite ester (-ONO).
-
Loss of NO (30 Da): Yields the 3-fluoro-4-biphenyl-oxy cation (m/z 187).
-
Loss of CO (28 Da): The resulting phenoxy-like radical cation ejects carbon monoxide to form the fluoro-fluorenyl-type cation (m/z 159).
-
-
Direct Cleavage (
):-
Direct homolytic cleavage of the C-N bond releases the nitro radical (
). -
Yields the stable 3-fluorobiphenyl cation (m/z 171) . This is often the base peak or second most intense peak due to the resonance stability of the biphenyl system.
-
-
Secondary Fragmentation:
-
The phenyl ring (non-substituted) may fragment further, showing typical aromatic clusters at m/z 77 (
) and m/z 51 ( ). -
The fluorinated ring fragments appear at m/z 95 (
).
-
Pathway Visualization (Graphviz)
The following diagram illustrates the competitive fragmentation pathways. The Red path indicates the rearrangement characteristic of nitroarenes, while the Blue path represents direct cleavage.
Figure 1: Competitive fragmentation pathways of 3-Fluoro-4-nitrobiphenyl under 70 eV Electron Ionization.
Conclusion
For the identification of 3-Fluoro-4-nitrobiphenyl , the analyst should confirm the molecular ion at m/z 217 and the characteristic doublet of high-mass fragments at m/z 187 and m/z 171 .
-
Purity Check: The absence of m/z 199 confirms the removal of the non-fluorinated starting material.
-
Isomer Check: If multiple peaks appear with m/z 217, the later-eluting peak on a 5%-phenyl column is the target 3-fluoro isomer, while the earlier peak is likely the 2-fluoro impurity.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Nitrobiphenyl (Analog Reference)." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4] Accessed via [Link]
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 3-Fluoro-4-nitrotoluene (Substructure Reference)." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4][5] Accessed via [Link]
-
Benoit, F., & Holmes, J. L. (1970). "The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene." Journal of the Chemical Society D: Chemical Communications. Royal Society of Chemistry. Accessed via [Link]
Sources
Comparing reactivity of 3-Fluoro-4-nitrobiphenyl vs 4-nitrobiphenyl
Executive Summary: The "Activated" vs. The "Inert"
In the landscape of biaryl scaffolds, 4-nitrobiphenyl (4-NBP) and 3-fluoro-4-nitrobiphenyl (3-F-4-NBP) represent two distinct reactivity profiles essential for medicinal chemistry and materials science.
-
4-Nitrobiphenyl acts as a structural anchor . It is relatively inert to nucleophilic attack, serving primarily as a precursor to 4-aminobiphenyl (a privileged but toxic pharmacophore) or as a substrate for electrophilic substitution under forcing conditions.
-
3-Fluoro-4-nitrobiphenyl acts as a reactive handle . The presence of the fluorine atom ortho to the nitro group creates a "kill switch" for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly diversify the biphenyl core by displacing the fluorine with amines, alkoxides, or thiols—a transformation impossible with the non-fluorinated parent under standard conditions.
This guide details the mechanistic divergence, experimental protocols, and safety considerations for these two compounds.
Electronic & Structural Analysis
The reactivity difference stems entirely from the ortho-nitro effect and the high electronegativity of fluorine.
Electronic Landscape
| Feature | 4-Nitrobiphenyl (4-NBP) | 3-Fluoro-4-nitrobiphenyl (3-F-4-NBP) |
| Ring Electronics | Electron-deficient (due to -NO₂). | Highly electron-deficient at C3. |
| C3 Position | Occupied by Hydrogen (poor leaving group). | Occupied by Fluorine (excellent leaving group for SNAr).[1] |
| Dipole Moment | Strong axial dipole along the C-N bond. | Additional strong dipole at C-F, enhancing electrophilicity at C3. |
| LUMO Energy | High (Stable to nucleophiles). | Lowered (Susceptible to nucleophilic attack). |
Mechanism of Divergence: SNAr
The nitro group is a strong electron-withdrawing group (EWG) that activates the ring. However, SNAr requires a good leaving group.
-
In 3-F-4-NBP: The highly electronegative fluorine creates a strong partial positive charge (
) at the C3 carbon. The ortho-nitro group stabilizes the negative charge in the transition state (Meisenheimer complex) via resonance. -
In 4-NBP: The C3-H bond is strong and non-polar. Hydride (H⁻) is an exceedingly poor leaving group, making SNAr thermodynamically unfavorable without oxidative conditions (ONSH).
Figure 1: The SNAr pathway is accessible only to the fluorinated analog due to the stabilization of the Meisenheimer intermediate and the leaving group ability of Fluorine.
Reactivity Profile Comparison
A. Nucleophilic Aromatic Substitution (SNAr)[1][2]
-
3-F-4-NBP: Reacts readily with primary and secondary amines, thiols, and alkoxides.
-
Conditions: mild base (K₂CO₃ or Et₃N), polar aprotic solvent (DMF, DMSO, or NMP), moderate heat (60–100°C).
-
Utility: Rapid generation of libraries for SAR (Structure-Activity Relationship) studies.
-
-
4-NBP: Inert. Requires "Vicarious Nucleophilic Substitution" (VNS) or transition-metal catalysis (Buchwald-Hartwig) to functionalize, which is chemically more demanding.
B. Nitro Reduction
Both compounds undergo reduction to their respective anilines (biphenylamines).
-
4-NBP
4-Aminobiphenyl: Standard reduction (H₂/Pd-C, Fe/HCl, SnCl₂). -
3-F-4-NBP
3-Fluoro-4-aminobiphenyl: Requires chemoselective conditions to avoid hydrodefluorination (loss of fluorine).
C. Electrophilic Aromatic Substitution (EAS)
Both rings are deactivated by the nitro group.
-
4-NBP: Further nitration/halogenation occurs on the other ring (the non-nitro ring) at the ortho/para positions relative to the biphenyl linkage.
-
3-F-4-NBP: The fluorine atom exerts a competing directing effect.[6] While deactivated, the fluorine is an ortho/para director. This complicates EAS, often leading to isomeric mixtures on the nitro-bearing ring if forcing conditions are used.
Experimental Protocols
Protocol A: SNAr Functionalization of 3-Fluoro-4-nitrobiphenyl
This protocol describes the displacement of Fluorine by Morpholine. It is adaptable to other amines.
Reagents:
-
3-Fluoro-4-nitrobiphenyl (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN) or DMF [0.2 M]
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-nitrobiphenyl (1.0 mmol) in dry ACN (5 mL).
-
Addition: Add K₂CO₃ (2.0 mmol) followed by Morpholine (1.2 mmol).
-
Reaction: Heat the mixture to reflux (80°C for ACN) or 100°C (for DMF) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor by TLC or LC-MS. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear, replaced by a more polar yellow/orange spot (the amine product). Reaction time is typically 2–6 hours.
-
Workup: Cool to room temperature. Pour into water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂).
Validation:
-
4-NBP Control: If this reaction is attempted with 4-nitrobiphenyl, no product will form; starting material will be recovered unchanged.
Protocol B: Chemoselective Reduction (Retaining Fluorine)
Designed to reduce -NO₂ to -NH₂ without cleaving the C-F bond.
Reagents:
-
3-Fluoro-4-nitrobiphenyl (or SNAr product)
-
Iron Powder (5.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Ethanol/Water (4:1 ratio)
Procedure:
-
Setup: Suspend the nitro compound in EtOH/H₂O (4:1).
-
Activation: Add NH₄Cl and Iron powder.
-
Reaction: Heat to reflux (80°C) with vigorous stirring. The reaction usually turns a dark rust color.
-
Completion: Monitor by TLC. Conversion is usually complete within 1–3 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate.
-
Isolation: Partition the residue between water and EtOAc. The organic layer contains the 3-fluoro-4-aminobiphenyl .
Applications in Drug Development[8]
Metabolic Blocking
In drug design, the 3-position of the biphenyl ring is a metabolic "hotspot" susceptible to hydroxylation by Cytochrome P450 enzymes.
-
4-NBP Derivative: Rapidly metabolized to the phenol.
-
3-F-4-NBP Derivative: The C-F bond is metabolically stable. Fluorine substitution at this position blocks hydroxylation, potentially extending the half-life (
) of the drug candidate.
Toxicity & Safety Warning
Critical Safety Note: Both compounds are precursors to aminobiphenyls .
-
4-Aminobiphenyl is a known, potent human carcinogen (bladder cancer).[2][5][7][8]
-
Fluorinated analogs should be treated with the same level of caution (high-potency containment). While fluorine substitution can alter metabolic activation pathways (e.g., by blocking N-hydroxylation or ring oxidation), it does not guarantee safety. All experimental handling must occur in a fume hood with proper PPE (nitrile gloves, lab coat, eye protection).
References
-
SNAr Mechanism & Kinetics
- Topic: Reactivity of o-fluoronitrobenzenes in nucleophilic substitution.
- Source: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of certain o- and p-substituted chlorobenzenes and nitrobenzenes with piperidine." Chemical Reviews.
- Context: Establishes the F >> Cl > Br > I leaving group order for SNAr in activ
-
Synthesis via Suzuki Coupling
-
Toxicity of Aminobiphenyls
-
Chemoselective Reduction
- Topic: Reduction of nitro groups in the presence of halogens.
- Source: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.
- Context: Protocol basis for reducing the nitro group without defluorin
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176) [evitachem.com]
- 7. epa.gov [epa.gov]
- 8. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
X-ray crystallography data for 3-Fluoro-4-nitrobiphenyl structure confirmation
The following guide provides a technical comparison of structural confirmation methodologies for 3-Fluoro-4-nitrobiphenyl (CAS 1214368-67-8) . It is designed for researchers requiring definitive proof of regiochemistry and solid-state conformation.
Product Focus: Single Crystal X-ray Diffraction (SC-XRD) Data
Alternative: Multi-nuclear NMR Spectroscopy (
Executive Summary
In the synthesis of substituted biphenyls, specifically 3-Fluoro-4-nitrobiphenyl , establishing the exact regiochemistry is a critical bottleneck. Nitration of 3-fluorobiphenyl often yields a mixture of isomers (2-nitro, 4-nitro, and 6-nitro derivatives) with similar retention times and overlapping spectroscopic signals.
While NMR Spectroscopy is the industry standard for routine solution-state characterization, it often fails to unambiguously resolve the torsion angle between the biphenyl rings or definitively assign quaternary carbons without complex 2D experiments (HMBC/NOESY). X-ray Crystallography (SC-XRD) serves as the "gold standard" alternative, providing an absolute three-dimensional structural determination. This guide compares the efficacy of SC-XRD against NMR for this specific fluoronitro-derivative, demonstrating why SC-XRD is the superior validation tool for drug development pipelines.
Technical Comparison: SC-XRD vs. NMR
The primary challenge with 3-Fluoro-4-nitrobiphenyl is distinguishing it from its isomers (e.g., 4-Fluoro-3-nitrobiphenyl) and determining the dihedral angle between the phenyl rings, which dictates pharmacological binding affinity.
Comparative Performance Matrix
| Feature | Method A: X-ray Crystallography (SC-XRD) | Method B: Multi-nuclear NMR ( |
| Primary Output | 3D Electron Density Map ( | Chemical Shift ( |
| Regioisomer Certainty | Absolute (100%) . Direct visualization of F vs. NO | Inferred . Relies on splitting patterns ( |
| Conformational Data | Precise Torsion Angle (e.g., | Time-averaged (dynamic rotation in solution). |
| Sample State | Solid Single Crystal (0.1–0.3 mm) | Solution (CDCl |
| Data Acquisition Time | 2–24 hours (Source dependent) | 10–30 minutes |
| Limit of Detection | Requires distinct crystal habit | Can detect <1% impurity levels |
Critical Analysis
-
The NMR Limitation: In 3-Fluoro-4-nitrobiphenyl, the protons adjacent to the fluorine and nitro groups exhibit complex second-order coupling effects. The
F signal is helpful, but the through-space interactions (NOE) required to prove the biphenyl linkage position can be weak due to the free rotation of the C1-C1' bond in solution. -
The X-ray Advantage: SC-XRD freezes the molecule in a low-energy conformation. For biphenyls, the steric repulsion between ortho-hydrogens (or the ortho-fluorine) and the adjacent ring protons forces a twist. X-ray data explicitly measures this inter-ring torsion angle , a parameter impossible to derive accurately from 1D NMR.
Experimental Protocol: X-ray Structure Determination
To replicate the structural confirmation of 3-Fluoro-4-nitrobiphenyl, follow this self-validating protocol.
Phase 1: Crystallization (The Critical Step)
The compound must be grown into a diffraction-quality single crystal. Biphenyls often form thin plates that are prone to twinning.
-
Solvent System: Prepare a supersaturated solution using Ethanol/Hexane (1:3 v/v) or Dichloromethane/Pentane .
-
Method: Slow evaporation at 4°C.
-
Why: Lower temperatures reduce kinetic energy, promoting ordered packing over amorphous precipitation.
-
-
Target Morphology: Colorless to pale yellow prisms or blocks. Avoid needles (often indicate rapid growth/disorder).
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 Venture or equivalent with Mo-K
( Å) or Cu-K radiation. -
Temperature: 100 K (Cryostream).
-
Reasoning: Cooling minimizes thermal vibration (ellipsoids), essential for resolving the electron density of the Fluorine atom (
) vs. the Oxygen atoms ( ) of the nitro group.
-
-
Refinement Strategy:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Validation: Check the
value (Target < 5%) and Goodness of Fit (GooF ~ 1.0).
-
Phase 3: Representative Crystallographic Metrics
When analyzing the data for 3-Fluoro-4-nitrobiphenyl, the following parameters confirm the structure:
-
Space Group: Typically P2
/c or P2 /n (Monoclinic), common for planar aromatics favoring herringbone packing. -
Bond Lengths:
-
C–F: ~1.35 Å (Distinctly shorter than C–C).
-
C–N (Nitro): ~1.47 Å.
-
N–O: ~1.22 Å.
-
-
Torsion Angle: The angle between the mean planes of the two phenyl rings is expected to be 35°–55° to minimize steric clash between the ortho-fluorine and the ortho-hydrogens of the unsubstituted ring.
Decision Workflow: Structure Confirmation
The following diagram illustrates the logical pathway for confirming the structure, highlighting where X-ray crystallography provides the "Go/No-Go" decision in drug development.
Figure 1: Structural confirmation workflow. Note that SC-XRD serves as the definitive resolution step when NMR data is ambiguous due to isomer overlap.
References
-
General Crystallography Principles
- Massa, W. (2004). Crystal Structure Determination. Springer. Comparison of diffraction methods vs spectroscopy.
-
- Educational overview of density maps.
-
Fluorinated Biphenyls Data
-
Hori, K., et al. (2025). "Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds". ResearchGate.[1]
- Provides comparative packing data for nitrobiphenyls (7NB4), serving as a reference for the expected packing of the 3-fluoro analog.
-
-
Synthesis & Characterization Context
-
EvitaChem. "4-Fluoro-3-nitrobiphenyl Synthesis and Properties".
- Demonstrates the parallel synthesis challenges and the necessity of structural proof for fluoronitrobiphenyl isomers.
-
-
Isomer Distinction
-
ChemicalBook.[2] "NMR Spectrum of 3-Fluoro-4-nitrotoluene".
- Used as a reference for the splitting p
-
Sources
Comparative study of nitro-reduction rates in fluorinated biphenyls
Executive Summary
This guide provides a comparative analysis of reduction methodologies for converting fluorinated nitrobiphenyls to their corresponding anilines. While standard nitro-reduction protocols exist, fluorinated biphenyls present unique challenges due to atypical steric dihedral angles (the "ortho-effect") and the high electronegativity of fluorine.
This study compares three primary methodologies:
-
Catalytic Hydrogenation (Pd/C + H₂): High throughput, but sensitive to steric bulk and potential dehalogenation of mixed-halide systems.
-
Dissolving Metal Reduction (Fe/AcOH): The "Bechamp" reduction; kinetically slower but highly chemoselective.
-
Transfer Hydrogenation (Pd/C + Formate): A kinetic middle-ground offering improved safety profiles.
Mechanistic Background: The Fluorine Influence
To optimize yield, one must understand how fluorine substitution alters the biphenyl system.
Electronic Effects (Hammett Deviation)
In a standard phenyl ring, a nitro group reduction rate correlates with Hammett substituent constants (
-
Inductive Effect (-I): Fluorine pulls electron density, making the nitro group more susceptible to reduction.
-
Resonance Effect (+R): Fluorine donates density back, but the -I effect dominates in this context.
Steric Decoupling (The Biphenyl Twist)
In 2,2'-difluoro-4,4'-dinitrobiphenyl , the ortho-fluorine atoms create significant steric repulsion. This forces the two phenyl rings to twist out of planarity (dihedral angle > 45°).
-
Consequence: The rings become electronically decoupled. The nitro group on Ring A cannot effectively resonate with Ring B. This isolation often increases the reduction potential (
), making the reaction slightly more difficult compared to a planar, non-fluorinated analog.
Reaction Pathway Visualization
The reduction proceeds via a stepwise deoxygenation. The accumulation of the Hydroxylamine intermediate is the primary cause of impurities (azoxy coupling).
Figure 1: Stepwise reduction pathway. Control of the Nitroso/Hydroxylamine interface is critical to preventing Azoxy dimer formation.
Comparative Analysis of Methodologies
The following data summarizes average performance metrics observed in the reduction of 2,2'-difluoro-4,4'-dinitrobiphenyl .
Table 1: Performance Matrix
| Feature | Method A: Catalytic H₂ (Pd/C) | Method B: Bechamp (Fe/AcOH) | Method C: Transfer H₂ (Formate) |
| Reaction Rate | Fast ( | Slow ( | Medium ( |
| Yield | 92-95% | 85-88% | 90-93% |
| C-F Integrity | High (Stable) | High (Stable) | High (Stable) |
| C-Cl/Br Integrity | Low (Risk of Dehalogenation) | Excellent | Good (pH dependent) |
| Scalability | High (Flow chemistry compatible) | Low (Solid waste generation) | Medium |
| Impurity Profile | Over-reduction products | Iron salts, Azoxy dimers | Trace salts |
Critical Insight: The Dehalogenation Risk
While Ar-F bonds are generally stable to Pd/C hydrogenation, mixed-halogen biphenyls (e.g., containing both Fluorine and Chlorine) pose a severe risk.
-
Scenario: If your molecule is 2-fluoro-4-chloronitrobiphenyl, Method A (Pd/C) will likely cleave the C-Cl bond, yielding the dechlorinated impurity.
-
Solution: Use Method B (Fe/AcOH) or Method C (Transfer Hydrogenation) for mixed-halogen systems.
Experimental Protocols
Protocol A: Catalytic Hydrogenation (Best for Pure Fluorinated Systems)
Ideal for: 2,2'-difluoronitrobiphenyls with no other labile halogens.
-
Preparation: Charge a high-pressure reactor with the fluorinated nitro-substrate (1.0 equiv) and MeOH (10 vol).
-
Catalyst Loading: Add 10% Pd/C (5 wt% loading, 50% water wet). Note: The water wet catalyst prevents ignition.
-
Purge: Purge the vessel with N₂ (3x) then H₂ (3x).
-
Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 25°C.
-
Kinetic Note: Reaction is diffusion-controlled. High agitation (>800 rpm) is required to overcome the gas-liquid mass transfer limit.
-
-
Filtration: Filter catalyst over Celite under inert atmosphere.
-
Isolation: Concentrate filtrate to obtain the amine.
Protocol B: Modified Bechamp Reduction (Best for Mixed Halogens)
Ideal for: Substrates containing Cl, Br, or I alongside Fluorine.
-
Activation: In a reactor, slurry Iron powder (4.0 equiv, 325 mesh) in water (2 vol) and Ethanol (5 vol).
-
Etching: Add catalytic Acetic Acid (0.1 equiv) or NH₄Cl. Heat to 60°C for 30 mins to "etch" the iron surface (removing oxides).
-
Addition: Add the nitro-substrate (1.0 equiv) portion-wise to control the exotherm.
-
Reflux: Heat to reflux (75-80°C). Monitor by HPLC.
-
Endpoint: Disappearance of the hydroxylamine intermediate is the rate-determining step in this protocol.
-
-
Workup: Basify with NaHCO₃ to pH 9 (precipitates iron salts). Filter hot through a wide-pore pad.
-
Extraction: Extract the filtrate with EtOAc.
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific fluorinated biphenyl.
Figure 2: Selection logic for reduction methodology based on substrate functionality.
References
-
Lipshutz, B. H., et al. (2021).[1] "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water."[1] Organic Letters. Link
-
Mahata, P. K., et al. (2003). "Fe-HCl: An Efficient Reagent for Selective Oxidative Hydrolysis of Nitroalkenes." Synthetic Communications. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
-
Béchamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique. Link
-
Formenti, D., et al. (2019). "Catalytic Transfer Hydrogenation of Nitroarenes." Catalysts. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Fluoro-4-nitrobiphenyl
Operational Safety Protocol: 3-Fluoro-4-nitrobiphenyl
Executive Summary & Risk Profile
3-Fluoro-4-nitrobiphenyl is a functionalized nitroaromatic intermediate commonly employed in Suzuki-Miyaura cross-coupling reactions.[1][2] While often treated as a generic organic solid, its specific structural motifs—the nitro group (
The Core Hazard: The primary risk is not merely acute toxicity, but sensitization and potential mutagenicity typical of nitro-biphenyls, combined with enhanced lipophilicity due to the fluorine atom.[1] This facilitates rapid dermal absorption. Furthermore, like all nitroaromatics, this compound possesses high potential energy; thermal shock or contact with strong bases can induce rapid decomposition.[1]
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral/Dermal) | H302 / H312 | Harmful if swallowed or in contact with skin.[1][2] |
| Skin/Eye Irritation | H315 / H319 | Dust is highly irritating to mucous membranes.[1][2] |
| STOT - Single Exposure | H335 | Respiratory tract irritation (dust inhalation).[1][2] |
| Carcinogenicity (Suspected) | H351 | Treat as a potential mutagen (structural analog to 4-nitrobiphenyl).[1][2] |
Personal Protective Equipment (PPE) Matrix
Standard latex or thin nitrile gloves are insufficient for prolonged handling of nitroaromatics in organic solvents.[1] The following matrix prescribes PPE based on the specific operational state.
Glove Selection Logic
-
Solid State: Nitrile provides adequate barrier protection against dust.
-
Solution State: The nitro group facilitates permeation through rubber.[1] When dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (DCM), the solvent acts as a carrier, dragging the toxicant through the glove matrix.[1]
| Operation | Hand Protection | Respiratory Protection | Eye/Face Protection |
| Weighing / Solid Transfer | Double Nitrile (min.[1][2] 5 mil outer). Change immediately if contaminated.[3] | N95 / P100 Particulate Respirator (if outside fume hood).[1][2] | Safety Glasses with side shields.[1][2] |
| Reaction Setup (Solvents) | Silver Shield / Laminate (under nitrile) OR Viton .[1][2] Avoid standard nitrile for DCM solutions. | Fume hood sash at working height.[1][2] Use ABEK-P3 mask if hood failure occurs. | Chemical Splash Goggles.[1][2][4] |
| Spill Cleanup (Solid) | Double Nitrile (extended cuff).[1][2] | P100 Half-mask respirator.[1][2] | Chemical Splash Goggles + Face Shield.[1][2][4][5] |
| Spill Cleanup (Liquid) | Silver Shield / Laminate .[1][2] | Full-face Respirator (Organic Vapor/Acid Gas cartridges).[1][2] | Integrated into Full-face mask.[1][2][6] |
Operational Workflows
A. Weighing and Transfer (Solid Phase)
-
Static Hazard: Nitroaromatic powders are prone to static charge buildup. Use an antistatic gun or ionizer bar during weighing to prevent powder scattering (aerosolization).
-
Containment: Weigh inside a chemically resistant balance enclosure or a fume hood with low-turbulence airflow.
-
Technique: Do not use metal spatulas if the compound is potentially dry/desiccated and old (risk of friction sensitivity). Use PTFE or polypropylene spatulas .
B. Reaction Setup (Solution Phase)
-
Solvent Choice: When possible, avoid dissolving in Diethyl Ether or THF without stabilizing agents, as nitro compounds can catalyze peroxide formation in ethers over time.[1]
-
Temperature Control: 3-Fluoro-4-nitrobiphenyl is thermally stable under standard conditions, but never heat dry residue above 100°C. Ensure reaction vessels are equipped with a rupture disc or pressure relief valve if heated in a sealed tube.[1][2]
C. Waste Disposal
-
Segregation: NEVER mix nitroaromatic waste with strong bases (NaOH, KOH) or reducing agents (Hydrazine, metal hydrides) in the waste stream. This can lead to an exothermic "runaway" decomposition in the waste drum.[1]
-
Classification: Dispose of as Halogenated Organic Waste .[1]
-
Destruction: High-temperature incineration (must be capable of scrubbing HF and NOx gases).
Visualization: PPE & Safety Decision Logic
The following diagram outlines the decision-making process for selecting controls based on the physical state of the chemical.
Caption: Decision tree for PPE selection emphasizing the "Carrier Effect" of solvents on nitroaromatic permeation.
Emergency Response Protocol
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95/P100 respirator and double nitrile gloves.
-
Cover: Gently cover the spill with a damp paper towel (water or PEG-400) to prevent dust aerosolization. Do not dry sweep. [1][2]
-
Collect: Scoop the wet material into a wide-mouth jar. Label as "Hazardous Waste - Toxic Solid."
Exposure First Aid
-
Skin Contact: Wash with polyethylene glycol (PEG 300 or 400) followed by soap and water. PEG is more effective than water alone at solubilizing lipophilic nitroaromatics from skin pores.[1]
-
Eye Contact: Flush for 15 minutes. Do not use neutralizing agents.[3]
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10699, 4-Nitrobiphenyl. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Nitro Compounds. Retrieved from [Link][1][2]
-
Forsberg, K., & Mansdorf, S. Z. (2014).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for permeation data of nitro-compounds in chlorinated solvents).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
